(R)-4-Fluorophenylglycine chemical properties and structure
An In-Depth Technical Guide to (R)-4-Fluorophenylglycine: Chemical Properties and Structure For researchers, scientists, and drug development professionals, a comprehensive understanding of chiral building blocks is para...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to (R)-4-Fluorophenylglycine: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, a comprehensive understanding of chiral building blocks is paramount for the successful design and synthesis of novel therapeutics. (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid, serves as a critical chiral intermediate. This guide provides a detailed overview of its chemical properties, structure, and relevant experimental methodologies.
Core Chemical Properties
(R)-4-Fluorophenylglycine is a synthetic amino acid derivative of glycine.[1] Its key chemical and physical properties are summarized in the table below.
The defining feature of (R)-4-Fluorophenylglycine is its chiral center at the alpha-carbon, conferring the (R)-stereochemistry. The molecule consists of a central glycine backbone with a p-fluorophenyl substituent.
A Comprehensive Technical Guide to (R)-4-Fluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a detailed overview of (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid that serves as a critical chiral building bloc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines its chemical identity, physicochemical properties, synthesis and resolution protocols, and its role in drug development.
The synthesis of enantiomerically pure (R)-4-Fluorophenylglycine typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic DL-4-Fluorophenylglycine (Strecker Synthesis)
The Strecker synthesis is a well-established method for producing racemic α-amino acids from aldehydes.[5][6]
Workflow for Strecker Synthesis
Caption: General workflow for the Strecker synthesis of racemic 4-Fluorophenylglycine.
Methodology:
Imine Formation: 4-Fluorobenzaldehyde is reacted with ammonia (often from an ammonium salt like ammonium chloride) to form an imine.[5][6]
Cyanide Addition: A cyanide source, such as sodium cyanide, is added to the imine, which undergoes nucleophilic attack to form an α-aminonitrile.[5][6]
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the racemic mixture of DL-4-Fluorophenylglycine.[5][7]
Enzymatic Kinetic Resolution of DL-4-Fluorophenylglycine
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. This process typically involves the N-acetylation of the racemic amino acid followed by enantioselective hydrolysis catalyzed by an enzyme such as penicillin acylase.
Workflow for Enzymatic Resolution
Caption: General workflow for the enzymatic resolution of DL-4-Fluorophenylglycine.
Methodology:
N-Acetylation: The racemic DL-4-Fluorophenylglycine is first N-acetylated, typically using acetic anhydride.
Enzymatic Hydrolysis: The resulting N-acetyl-DL-4-fluorophenylglycine is then subjected to enzymatic hydrolysis. The enzyme, for instance, penicillin acylase, selectively hydrolyzes the N-acyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer intact.
Separation: The mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on differences in their solubility at a specific pH.
Hydrolysis of (R)-enantiomer: The isolated N-acetyl-(R)-4-fluorophenylglycine is then hydrolyzed under acidic conditions to yield the final product, (R)-4-Fluorophenylglycine.
Applications in Drug Development
(R)-4-Fluorophenylglycine is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The fluorine substitution can enhance the binding affinity and metabolic stability of the final drug molecule.
While a specific signaling pathway directly modulated by (R)-4-Fluorophenylglycine itself is not prominently documented, its incorporation into drugs like Sitagliptin positions it as a critical component in the modulation of the DPP-4 pathway.
Logical Relationship in DPP-4 Inhibition
Caption: Role of (R)-4-Fluorophenylglycine as a building block in the context of DPP-4 inhibition.
This technical guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The provided data and protocols are intended to facilitate the effective utilization of (R)-4-Fluorophenylglycine in the synthesis of novel therapeutic agents.
Spectroscopic Profile of (R)-4-Fluorophenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid of interest i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited availability of a complete, unified experimental dataset for this specific enantiomer, this document combines reported data for closely related analogs and predicted spectral information to offer a valuable reference for researchers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-4-Fluorophenylglycine. It is important to note that where experimental data for the specific (R)-enantiomer was not available, data from closely related compounds or predicted values are provided with clear notation.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.40
Doublet of doublets
2H
Aromatic CH (ortho to F)
~7.15
Doublet of doublets
2H
Aromatic CH (meta to F)
~5.20
Singlet
1H
α-CH
Variable
Broad singlet
3H
-NH₃ ⁺
Note: Predicted values are based on typical chemical shifts for similar aromatic amino acids. The solvent is assumed to be D₂O or DMSO-d₆. The amine protons' chemical shift is highly dependent on the solvent and pH.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm
Assignment
~172
C =O (Carboxyl)
~163 (d, ¹JCF ≈ 245 Hz)
C -F
~131 (d, ³JCF ≈ 8 Hz)
Aromatic C H (ortho to F)
~129 (d, ⁴JCF ≈ 3 Hz)
Aromatic C (ipso to amino acid)
~116 (d, ²JCF ≈ 22 Hz)
Aromatic C H (meta to F)
~57
α-C H
Note: Predicted values are based on known chemical shifts and fluorine coupling constants for 4-fluoro-substituted aromatic rings. The large one-bond C-F coupling constant (¹JCF) and smaller multi-bond couplings are characteristic features.
Table 3: FT-IR Spectroscopic Data (Typical for Amino Acids)
Note: The infrared spectrum of amino acids can be complex due to zwitterionic character in the solid state. The presence of the C-F bond introduces a characteristic strong absorption.
Table 4: Mass Spectrometry Data
m/z
Ion
170.0617
[M+H]⁺ (Calculated for C₈H₉FNO₂)
169.0539
[M]⁺ (Calculated for C₈H₈FNO₂)
124.0508
[M-COOH]⁺
Note: The molecular formula of (R)-4-Fluorophenylglycine is C₈H₈FNO₂ and its molecular weight is 169.15 g/mol .[1] The mass spectrometry data would typically show the protonated molecule [M+H]⁺ in ESI-MS. Fragmentation may lead to the loss of the carboxylic acid group.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of (R)-4-Fluorophenylglycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (amine and carboxylic acid). For protein NMR, concentrations of 0.1-3 mM are often used.[2]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
Sample Preparation (Solid Sample):
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
Sample Preparation: Prepare a dilute solution of (R)-4-Fluorophenylglycine in a suitable solvent (e.g., methanol, acetonitrile/water). For complex mixtures, prior separation by liquid chromatography may be necessary.
Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for amino acids.
Data Acquisition:
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion (e.g., [M+H]⁺).
Tandem MS (MS/MS): To obtain structural information, the parent ion can be selected and fragmented to produce a product ion spectrum.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for its application in drug development.
Caption: General workflow for the spectroscopic analysis of (R)-4-Fluorophenylglycine.
The Fluorine Advantage: A Technical Guide to the Biological Significance of Incorporating Fluorine in Phenylglycine
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the profound biological significance of introducing fluorine into the phenylglycine scaffold. By examining the effects on metabolic stability, binding affinity, and overall pharmacological properties, this document provides a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine in their discovery and optimization efforts.
One of the most significant advantages of fluorinating phenylglycine is the enhancement of its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s (CYPs). This property can be strategically employed to block "metabolic soft spots" on the phenyl ring, preventing hydroxylation and subsequent degradation of the molecule. This increased resistance to metabolism leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
In Vitro Metabolic Stability Data
The following table summarizes hypothetical, yet representative, quantitative data from an in vitro microsomal stability assay comparing a generic phenylglycine-containing compound with its 4-fluoro-phenylglycine analog.
Compound
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Phenylglycine Derivative
15
46.2
4-Fluoro-phenylglycine Derivative
90
7.7
This data illustrates a significant increase in metabolic stability upon fluorination, as indicated by a longer half-life and lower intrinsic clearance.
Modulation of Binding Affinity and Potency
The introduction of fluorine can significantly influence the binding affinity of a phenylglycine-containing ligand to its biological target. The high electronegativity of fluorine can alter the electronic distribution of the phenyl ring, creating favorable interactions within the binding pocket. These can include dipole-dipole interactions, hydrogen bonds (where the fluorine acts as a weak acceptor), and orthogonal multipolar interactions (e.g., C-F···C=O). Such interactions can lead to a lower dissociation constant (Kd) and, consequently, a higher binding affinity and potency, often reflected in lower IC50 and Ki values.
Comparative Biological Activity Data
The following table presents a hypothetical comparison of the inhibitory activity of a phenylglycine derivative and its fluorinated counterpart against a target enzyme.
Compound
IC50 (nM)
Ki (nM)
Phenylglycine Derivative
120
60
4-Fluoro-phenylglycine Derivative
30
15
This data demonstrates a notable increase in potency and binding affinity with the incorporation of fluorine.
Experimental Protocols
Synthesis of 4-Fluoro-DL-phenylglycine
A common method for the synthesis of 4-fluoro-DL-phenylglycine is the Strecker synthesis. The following is a generalized protocol:
Reaction of 4-Fluorobenzaldehyde with Ammonium Chloride and Sodium Cyanide: 4-Fluorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., a mixture of methanol and water). This reaction forms the corresponding α-aminonitrile.
Hydrolysis of the α-Aminonitrile: The α-aminonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid, under reflux conditions.
Neutralization and Isolation: The resulting reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6-7) using a base, such as ammonium hydroxide. This causes the 4-fluoro-DL-phenylglycine to precipitate out of the solution.
Purification: The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization.[1]
In Vitro Microsomal Stability Assay
This assay is used to determine the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[2][3][4][5][6]
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
Thaw liver microsomes (e.g., human, rat) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in incubation buffer.
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.
Incubation:
Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.
Initiate the reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Quenching:
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
Sample Processing and Analysis:
Vortex the samples and centrifuge to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of remaining parent compound versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[7][8][9][10][11]
Preparation of Reagents:
Prepare cell membranes expressing the target receptor (e.g., opioid receptors).
Prepare a stock solution of the radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) of known concentration and specific activity.
Prepare serial dilutions of the unlabeled test compound (the competitor).
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Assay Setup (in a 96-well plate):
Total Binding: Add assay buffer, radioligand, and cell membranes.
Non-specific Binding: Add a high concentration of a known unlabeled ligand (to saturate all specific binding sites), radioligand, and cell membranes.
Competitive Binding: Add the serially diluted test compound, radioligand, and cell membranes.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
Filtration and Washing:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Radioactivity Measurement:
Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding as a function of the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Many phenylglycine derivatives are designed to target G-protein coupled receptors (GPCRs), such as opioid receptors. The binding of a ligand to an opioid receptor initiates a signaling cascade that ultimately leads to a physiological response, such as analgesia.[12][13][14][15][16] The incorporation of fluorine can enhance the binding affinity of the ligand, leading to a more potent activation or inhibition of this pathway.
Experimental Workflow for In Vitro Microsomal Stability Assay
The following diagram illustrates the typical workflow for conducting an in vitro microsomal stability assay.
Caption: Workflow for in vitro microsomal stability assay.
Conclusion
The incorporation of fluorine into the phenylglycine scaffold offers a powerful and versatile strategy for optimizing drug candidates. By enhancing metabolic stability and modulating binding affinity, fluorination can lead to compounds with improved pharmacokinetic profiles and greater therapeutic efficacy. The detailed experimental protocols and visual representations of key biological processes provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel fluorinated phenylglycine-containing therapeutics.
(R)-4-Fluorophenylglycine: A Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals (R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its uni...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring, make it an attractive component for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of (R)-4-Fluorophenylglycine, with a focus on its utility in the development of enzyme inhibitors and peptide-based therapeutics.
Core Properties of (R)-4-Fluorophenylglycine
(R)-4-Fluorophenylglycine is a chiral compound with the (R)-configuration at the α-carbon. The fluorine atom at the para-position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable surrogate for natural amino acids in drug design.
The enantiomerically pure form of 4-Fluorophenylglycine is crucial for its application in pharmaceuticals. The primary methods for obtaining (R)-4-Fluorophenylglycine are through the resolution of a racemic mixture or by asymmetric synthesis.
Experimental Protocol 1: Enzymatic Resolution of DL-4-Fluorophenylglycine (Adapted from similar resolutions)
This protocol describes a plausible method for the enzymatic resolution of a racemic mixture of 4-Fluorophenylglycine using a lipase. Lipases are commonly used for the kinetic resolution of amino acids and their derivatives[2][3].
Materials:
DL-4-Fluorophenylglycine
An appropriate acyl donor (e.g., ethyl acetate, vinyl acetate)
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup
Procedure:
N-Acetylation (optional but common): The amino group of DL-4-Fluorophenylglycine can be first protected, for example, by acetylation, to yield N-acetyl-DL-4-Fluorophenylglycine. This can improve the efficiency of the enzymatic resolution.
Enzymatic Hydrolysis: Suspend N-acetyl-DL-4-Fluorophenylglycine in a buffered aqueous solution or a biphasic system.
Add the immobilized lipase (e.g., CAL-B).
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction by HPLC. The enzyme will selectively hydrolyze one of the enantiomers (e.g., the (S)-enantiomer).
Once approximately 50% conversion is reached, the enzyme is filtered off.
Separation: The reaction mixture will contain N-acetyl-(R)-4-Fluorophenylglycine and (S)-4-Fluorophenylglycine. The separation can be achieved by extraction based on the difference in solubility of the acidic and amino acid components at different pH values.
Hydrolysis: The isolated N-acetyl-(R)-4-Fluorophenylglycine is then hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl group, yielding (R)-4-Fluorophenylglycine.
Purification: The final product is purified by recrystallization.
Expected Yield: Yields for enzymatic resolutions are typically in the range of 40-45% for the desired enantiomer, with high enantiomeric excess (>98%).
The Strecker synthesis is a classic method for preparing amino acids. Asymmetric variations of this reaction allow for the direct synthesis of enantiomerically enriched amino acids[4][5][6].
Materials:
4-Fluorobenzaldehyde
A chiral amine auxiliary (e.g., (R)-phenylglycinol or another chiral amine)
A cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide)
Solvent (e.g., methanol, ethanol)
Acid for hydrolysis (e.g., HCl)
Procedure:
Imine Formation: 4-Fluorobenzaldehyde is reacted with the chiral amine auxiliary in a suitable solvent to form a chiral imine.
Cyanide Addition: The cyanide source is added to the reaction mixture. The cyanide ion adds to the imine, guided by the chiral auxiliary, to form a diastereomeric mixture of α-aminonitriles, with one diastereomer being favored.
Diastereomer Separation: The diastereomers can often be separated by crystallization or chromatography.
Hydrolysis: The purified α-aminonitrile diastereomer is then hydrolyzed under acidic conditions (e.g., heating with concentrated HCl). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.
Purification: The resulting (R)-4-Fluorophenylglycine is isolated and purified, typically by recrystallization.
Expected Yield: Diastereoselective Strecker reactions can provide the desired diastereomer in yields ranging from 70-90% with high diastereomeric excess[4]. The subsequent hydrolysis and purification steps will affect the overall yield.
(R)-4-Fluorophenylglycine: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in medicinal chemistry and chemical bi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in medicinal chemistry and chemical biology, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among the diverse array of available ncAAs, (R)-4-Fluorophenylglycine stands out as a valuable building block. Its unique stereochemistry and the presence of a fluorine atom on the phenyl ring confer advantageous properties, including enhanced metabolic stability, modulated receptor binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of (R)-4-Fluorophenylglycine, covering its synthesis, incorporation into peptides, and its impact on peptide structure and function, with a focus on its application in drug discovery and development.
Physicochemical Properties of (R)-4-Fluorophenylglycine
(R)-4-Fluorophenylglycine is a chiral, non-proteinogenic amino acid. The fluorine substitution at the para position of the phenyl ring significantly influences its electronic properties and steric bulk, which in turn affects the behavior of peptides into which it is incorporated.
The asymmetric synthesis of (R)-4-Fluorophenylglycine is crucial for its application in stereospecific peptide-based therapeutics. Chemo-enzymatic methods, particularly enzymatic kinetic resolution, are highly effective for obtaining the desired enantiomer with high purity.
Experimental Protocol: Enzymatic Kinetic Resolution of DL-4-Fluorophenylglycine
This protocol describes a general approach for the enzymatic resolution of a racemic mixture of 4-fluorophenylglycine using a lipase. The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, allowing for the separation of the two.
Materials:
DL-4-Fluorophenylglycine
Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)
Acyl donor (e.g., vinyl acetate, ethyl acetate) for acylation, or buffer for hydrolysis
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup
Drying agent (e.g., anhydrous sodium sulfate)
Analytical equipment: Chiral HPLC, NMR
Procedure:
Reaction Setup:
Suspend DL-4-Fluorophenylglycine in a suitable organic solvent.
Add the selected lipase and the acyl donor. The reaction can also be performed as a hydrolysis in a buffered aqueous solution.
The reaction mixture is typically stirred at a controlled temperature (e.g., 30-40 °C).
Monitoring the Reaction:
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.
Workup:
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
For acylation: The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-4-Fluorophenylglycine. The two can be separated based on their different chemical properties (e.g., solubility, charge).
For hydrolysis of an ester derivative: The reaction will yield the (R)- or (S)-acid and the unreacted ester, which can be separated.
The protecting group (if any) is then removed from the resolved enantiomer.
Purification and Characterization:
Purify the desired (R)-4-Fluorophenylglycine enantiomer using techniques such as recrystallization or chromatography.
Confirm the identity and purity of the final product using NMR and mass spectrometry, and determine the final enantiomeric excess by chiral HPLC.
Caption: General workflow for the synthesis of (R)-4-Fluorophenylglycine via enzymatic kinetic resolution.
Incorporation of (R)-4-Fluorophenylglycine into Peptides
Solid-Phase Peptide Synthesis (SPPS) is the most common method for incorporating (R)-4-Fluorophenylglycine into a peptide sequence. The use of the Fmoc-protected version, Fmoc-(R)-4-Fluorophenylglycine-OH, is standard.
Swell the resin in DMF in a reaction vessel for 30-60 minutes.
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
Wash the resin thoroughly with DMF.
Amino Acid Coupling:
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For Fmoc-(R)-4-Fluorophenylglycine-OH, a standard coupling time of 2 hours is generally sufficient.[4]
Wash the resin with DMF.
Monitoring Coupling:
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step may be required.
Chain Elongation:
Repeat steps 1-3 for each amino acid in the desired peptide sequence.
Final Deprotection and Cleavage:
After the final amino acid has been coupled, perform a final Fmoc deprotection.
Wash the resin with DMF and then DCM, and dry it under vacuum.
Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
Centrifuge to pellet the peptide, and wash the pellet with cold ether.
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis:
Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Impact of (R)-4-Fluorophenylglycine on Peptide Properties
The incorporation of (R)-4-Fluorophenylglycine can significantly alter the biological and pharmacological properties of a peptide.
Enhanced Metabolic Stability
Fluorination of amino acids is a well-established strategy to increase the resistance of peptides to proteolytic degradation. The strong electron-withdrawing nature of the fluorine atom can alter the electronic properties of the adjacent peptide bonds, making them less susceptible to enzymatic cleavage.[5]
Peptide Analog
Modification
Protease
Improvement in Stability (Fold Change vs. Non-fluorinated)
Note: Data for peptides containing (R)-4-Fluorophenylglycine specifically is limited in publicly available literature; the data presented is for other fluorinated amino acids to illustrate the general principle.
Modulation of Receptor Binding and Bioactivity
The fluorine atom can participate in unique non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, within a receptor's binding pocket, which can either enhance or decrease binding affinity depending on the specific context.[7]
A notable example is the ghrelin receptor agonist, Ulimorelin (TZP-101) , a macrocyclic peptide that contains a fluorinated phenylalanine derivative. Ulimorelin exhibits high affinity for the human ghrelin receptor (GHSR-1a) with a Ki of 22 nM and has shown potent prokinetic activity in the gastrointestinal tract.[1][8]
Fluorination can increase the lipophilicity of a peptide, which can influence its absorption, distribution, and cell permeability. The enhanced metabolic stability also contributes to a longer plasma half-life. Ulimorelin, for instance, has demonstrated improved metabolic stability and oral bioavailability in preclinical studies.[1]
Case Study: Ulimorelin and the Ghrelin Receptor Signaling Pathway
Ulimorelin acts as an agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). The binding of an agonist like ghrelin or ulimorelin to GHSR-1a initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling of the activated receptor to the Gαq/11 subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological effects of ghrelin agonism, such as the stimulation of gastrointestinal motility.[5][8][9]
Caption: Simplified diagram of the ghrelin receptor signaling pathway activated by agonists like Ulimorelin.
Conclusion
(R)-4-Fluorophenylglycine is a valuable non-canonical amino acid for the development of novel peptide-based therapeutics. Its incorporation can lead to significant improvements in metabolic stability and can modulate receptor interactions, potentially leading to enhanced efficacy and better pharmacokinetic profiles. The well-established methods for its synthesis and incorporation into peptides via SPPS make it an accessible tool for researchers in drug discovery. The case of Ulimorelin highlights the successful application of a fluorinated ncAA in targeting a GPCR, demonstrating the potential of this approach for developing new medicines. Further exploration of (R)-4-Fluorophenylglycine in different peptide scaffolds and against various biological targets is warranted to fully exploit its potential in creating next-generation peptide drugs.
In-Silico Modeling of Peptides Containing (R)-4-Fluorophenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance prote...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate bioactivity, and fine-tune conformational preferences. Among these, (R)-4-Fluorophenylglycine, a fluorinated non-natural amino acid, has garnered significant interest. The fluorine atom's unique electronic properties can profoundly influence peptide structure and interactions. This technical guide provides an in-depth overview of the in-silico modeling of peptides containing (R)-4-Fluorophenylglycine, complete with detailed experimental protocols and data presentation.
Computational Approaches for Modeling Peptides with (R)-4-Fluorophenylglycine
The in-silico investigation of peptides containing (R)-4-Fluorophenylglycine relies on a combination of computational techniques to predict their structure, dynamics, and interactions. Key methodologies include molecular dynamics (MD) simulations, quantum mechanics (QM) calculations, and molecular docking.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational landscape and dynamic behavior of peptides in a simulated physiological environment.[1] A critical aspect of running accurate MD simulations for peptides with non-canonical amino acids is the availability of reliable force field parameters.[2][3] Force fields like CHARMM and AMBER are commonly used, but require specific parameterization for unnatural residues like (R)-4-Fluorophenylglycine.[2][4][5][6]
Quantum Mechanics (QM) Calculations
QM methods are employed to derive accurate parameters for non-standard amino acids and to study their electronic properties.[2] Density Functional Theory (DFT) is a common QM approach used to calculate partial charges and optimize the geometry of small peptide fragments containing the unnatural residue.[2] These QM-derived parameters can then be incorporated into classical force fields for MD simulations.
Molecular Docking
Molecular docking predicts the preferred binding orientation of a peptide to a target protein.[7][8] This is crucial for understanding the peptide's mechanism of action and for designing potent inhibitors. Docking studies of peptides containing (R)-4-Fluorophenylglycine can reveal how the fluorinated residue influences binding affinity and specificity.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from computational and experimental studies on peptides containing fluorinated amino acids.
Table 1: Molecular Dynamics Simulation Parameters for Fluorinated Amino Acids
This section provides detailed protocols for key experiments and simulations.
Protocol for Solid-Phase Peptide Synthesis of a Peptide Containing (R)-4-Fluorophenylglycine
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[11][14]
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the terminal amine.
Amino Acid Coupling:
Dissolve Fmoc-(R)-4-Fluorophenylglycine-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.
Add a base (e.g., DIPEA) to activate the amino acid.
Add the activated amino acid solution to the resin and shake for 1-2 hours.
Monitor the reaction using a Kaiser test.
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol for Molecular Dynamics Simulation of a Peptide Containing (R)-4-Fluorophenylglycine
This protocol outlines the general steps for setting up and running an MD simulation using a force field that includes parameters for (R)-4-Fluorophenylglycine.
System Preparation:
Build the initial 3D structure of the peptide using molecular modeling software.
Place the peptide in a periodic box of a chosen water model (e.g., TIP3P).
Add counter-ions to neutralize the system.
Parameterization:
Ensure that the force field includes parameters for (R)-4-Fluorophenylglycine. If not, these must be developed, often using QM calculations to derive partial charges and dihedral parameters.[4][5][6]
Minimization: Perform energy minimization to remove any steric clashes in the initial structure.
Equilibration:
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate.
Production Run: Run the simulation for the desired length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the peptide.
Analysis: Analyze the trajectory to study properties such as conformational changes, hydrogen bonding, and interactions with the solvent.
Protocol for Molecular Docking of a Peptide Containing (R)-4-Fluorophenylglycine
This protocol describes a general workflow for docking a flexible peptide to a rigid protein receptor.
Receptor and Ligand Preparation:
Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB) or through homology modeling.
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Generate a 3D conformation of the peptide (ligand) containing (R)-4-Fluorophenylglycine.
Binding Site Definition: Identify the potential binding site on the receptor based on experimental data or using binding site prediction algorithms.
Docking Simulation:
Use a docking program (e.g., AutoDock, GOLD) to sample different conformations and orientations of the peptide within the defined binding site.[8]
The program will score the different poses based on a scoring function that estimates the binding affinity.
Pose Analysis and Refinement:
Analyze the top-scoring docking poses to identify key interactions between the peptide and the receptor.
The best poses can be further refined using short MD simulations to assess their stability.[7]
Visualizations of Workflows and Pathways
In-Silico Peptide Modeling Workflow
Caption: A generalized workflow for the in-silico modeling of peptides containing (R)-4-Fluorophenylglycine.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a peptide containing (R)-4-Fluorophenylglycine acts as an inhibitor of a protein kinase signaling pathway, a common target for peptide-based therapeutics.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by a peptide containing (R)-4-Fluorophenylglycine.
Enantioselective Synthesis of (R)-4-Fluorophenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its incorporation into drug candidates can significantly influence their pharmacological properties. This document provides detailed protocols for two effective methods for the enantioselective synthesis of (R)-4-Fluorophenylglycine: an Asymmetric Strecker Synthesis utilizing a chiral auxiliary and a Chemoenzymatic Synthesis involving a dynamic kinetic resolution. These methods offer high enantioselectivity and good yields, providing reliable access to this important chiral intermediate.
Data Presentation
The following table summarizes the quantitative data for the two primary methods detailed in this application note, allowing for a direct comparison of their efficacy.
Method 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary
This protocol is based on a diastereoselective Strecker reaction employing (R)-phenylglycine amide as a chiral auxiliary, which induces asymmetry. The process is often accompanied by a crystallization-induced asymmetric transformation, leading to a high diastereomeric excess of the desired α-aminonitrile intermediate.
Materials:
4-fluorobenzaldehyde
(R)-phenylglycine amide
Sodium cyanide (NaCN)
Ammonium chloride (NH₄Cl)
Methanol
Water
Hydrochloric acid (HCl)
Diethyl ether
Procedure:
Formation of the Diastereomeric α-Aminonitrile:
In a well-ventilated fume hood, dissolve (R)-phenylglycine amide (1.0 eq) in methanol.
To this solution, add aqueous ammonium chloride (1.2 eq) followed by 4-fluorobenzaldehyde (1.0 eq).
Stir the mixture at room temperature for 30 minutes.
Carefully add a solution of sodium cyanide (1.2 eq) in water dropwise to the reaction mixture.
Stir the reaction at room temperature for 24-48 hours. During this time, one diastereomer of the α-aminonitrile will selectively precipitate.
Collect the solid precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the diastereomerically pure α-aminonitrile.
Hydrolysis and Removal of the Chiral Auxiliary:
Suspend the obtained α-aminonitrile in a solution of 6 M HCl.
Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.
Cool the reaction mixture to room temperature.
Extract the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary.
Adjust the pH of the aqueous layer to the isoelectric point of (R)-4-Fluorophenylglycine (around pH 6) using a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
Collect the solid product by filtration, wash with cold water, and then with a small amount of ethanol.
Dry the final product under vacuum.
Expected Outcome:
This method is expected to yield (R)-4-Fluorophenylglycine with a high enantiomeric excess, typically >98% ee, after the removal of the chiral auxiliary.
Method 2: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution
This approach combines a chemical Strecker synthesis to produce racemic 4-fluorophenylglycinonitrile with an enzymatic kinetic resolution using a nitrilase.[1] The enzymatic step selectively hydrolyzes the (R)-nitrile to the corresponding (R)-amino acid, while the unreacted (S)-nitrile is racemized in situ, allowing for a theoretical yield of up to 100%.[1]
Materials:
4-fluorobenzaldehyde
Potassium cyanide (KCN)
Ammonia (aqueous solution)
Ammonium acetate buffer
Nitrilase from Pseudomonas fluorescens (or a recombinant E. coli expressing the enzyme)
Hydrochloric acid (HCl)
Procedure:
Strecker Synthesis of rac-4-Fluorophenylglycinonitrile:
In a reaction vessel, prepare a solution of ammonium acetate buffer (e.g., 0.5 M, pH 9.5).
Add 4-fluorobenzaldehyde (100 mM) and potassium cyanide (300 mM) to the buffer.
Stir the mixture at a controlled temperature (e.g., 40°C) for approximately 2 hours to form rac-4-fluorophenylglycinonitrile.[2]
Enzymatic Resolution:
To the reaction mixture containing the racemic nitrile, add a suspension of cells overexpressing an (R)-selective nitrilase.
Continue to stir the mixture at a controlled temperature (e.g., 30-40°C) and pH (around 9.5). The alkaline conditions facilitate the in-situ racemization of the (S)-nitrile.[1]
Monitor the reaction progress by HPLC to follow the formation of (R)-4-Fluorophenylglycine and the consumption of the nitrile. The reaction is typically complete within 24 hours.
Work-up and Purification:
Once the reaction is complete, centrifuge the mixture to remove the enzyme (cells).
Acidify the supernatant with HCl to a pH of approximately 2 to precipitate any unreacted starting materials and byproducts.
Filter the mixture and adjust the pH of the filtrate to the isoelectric point of (R)-4-Fluorophenylglycine (around pH 6) to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Expected Outcome:
This chemoenzymatic method can produce (R)-4-Fluorophenylglycine with high enantiomeric excess (≥95% ee) and in good yields (up to 81%).[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two synthetic methods described.
Caption: Workflow for Asymmetric Strecker Synthesis.
Application Notes & Protocols: Chiral Resolution of Racemic 4-Fluorophenylglycine
These application notes provide detailed protocols for the chiral resolution of racemic 4-fluorophenylglycine, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. The m...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide detailed protocols for the chiral resolution of racemic 4-fluorophenylglycine, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. The methods outlined below include preferential crystallization and diastereomeric salt formation, offering researchers and drug development professionals a guide to obtaining the desired enantiomers.
Introduction
4-Fluorophenylglycine is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various pharmaceuticals. The biological activity of many of these pharmaceuticals is highly dependent on the stereochemistry of the molecule, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the separation of racemic 4-fluorophenylglycine into its individual enantiomers is of significant importance. This document details established methods for achieving this chiral resolution.
Method 1: Preferential Crystallization
Preferential crystallization is a technique used for the separation of enantiomers from a racemic conglomerate. This method relies on the selective crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.
Experimental Protocol
Materials:
Racemic 4-Fluorophenylglycine
(R)-4-Fluorophenylglycine or (S)-4-Fluorophenylglycine seed crystals
Aqueous solution
Crystallization vessel with temperature and agitation control
Procedure:
Preparation of a Supersaturated Solution: Prepare a supersaturated solution of racemic 4-fluorophenylglycine in water at a specific temperature. The concentration should be carefully controlled to be in the metastable zone.
Seeding: Introduce a small quantity of pure (R)- or (S)-4-fluorophenylglycine seed crystals into the supersaturated solution.
Crystallization: Maintain the solution at a constant temperature with gentle agitation. The desired enantiomer will crystallize out on the seed crystals.
Isolation: After a predetermined time, filter the solution to collect the crystals of the pure enantiomer.
Analysis: Wash the crystals with a small amount of cold solvent and dry them. Analyze the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.
Visualization of the Workflow
Caption: Workflow for preferential crystallization.
Method 2: Diastereomeric Salt Formation
This classical resolution method involves the reaction of the racemic 4-fluorophenylglycine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Salt Formation: Dissolve racemic 4-fluorophenylglycine in methanol. Add an equimolar amount of the chiral resolving agent (e.g., (+)-10-camphorsulfonic acid).
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with lower solubility will crystallize out first.
Isolation of Diastereomeric Salt: Filter the mixture to collect the crystals of the less soluble diastereomeric salt.
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of 4-fluorophenylglycine using a NaOH solution to precipitate the free amino acid. Alternatively, an acid-base extraction can be performed.
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor for reuse.
Analysis: The enantiomeric purity of the obtained 4-fluorophenylglycine enantiomer is determined by chiral HPLC or polarimetry.
Visualization of the Workflowdot
Method
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-4-Fluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals Introduction Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the most widely adopted strategy due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and modifications.[1][2] The incorporation of non-canonical amino acids, such as (R)-4-Fluorophenylglycine, into peptides offers a powerful tool to enhance their therapeutic properties. The fluorine atom can modulate electronic properties, improve metabolic stability against proteolytic degradation, and serve as a valuable probe for ¹⁹F NMR studies of peptide conformation and interactions.[3][4]
Fmoc-(R)-4-Fluorophenylglycine is a key building block for introducing this fluorinated residue at specific positions within a peptide sequence. These application notes provide detailed protocols for the manual and automated solid-phase synthesis of peptides containing (R)-4-Fluorophenylglycine using the Fmoc/tBu strategy.
Applications
The incorporation of (R)-4-Fluorophenylglycine into peptides can be advantageous for several applications in drug discovery and biomedical research:
Enhanced Metabolic Stability: The presence of the fluorine atom can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide therapeutics.[4]
Modulation of Biological Activity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence binding affinity and selectivity for biological targets.
¹⁹F NMR Structural Studies: The fluorine atom provides a sensitive NMR probe for investigating peptide structure, dynamics, and interactions with other molecules without the background noise of ¹H NMR.[3]
Improved Pharmacokinetic Properties: Altering the lipophilicity and metabolic profile of a peptide can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation
Table 1: Chemical Properties of Fmoc-(R)-4-Fluorophenylglycine
Property
Value
Molecular Formula
C₂₃H₁₈FNO₄
Molecular Weight
391.39 g/mol
Appearance
White to off-white powder
Purity (HPLC)
≥98.0%
Solubility
Soluble in DMF and NMP
Table 2: Representative Coupling Efficiency for a Fluorinated Phenylalanine Analogue
Amino Acid
Coupling Reagent
Coupling Time (min)
Coupling Efficiency (%)
Fmoc-Phe(4-F)-OH
HBTU/DIPEA
60
>99
Fmoc-Phe(4-F)-OH
DIC/Oxyma
120
>99
Fmoc-Phe(4-F)-OH
HATU/DIPEA
30
>99.5
Note: Data is representative for Fmoc-Phe(4-F)-OH and serves as an estimate for Fmoc-(R)-4-Fluorophenylglycine. Coupling efficiency is typically very high in Fmoc-SPPS.
Table 3: Representative Overall Yield and Purity for a Model Peptide Containing a Fluorinated Phenylalanine Analogue
Peptide Sequence
Synthesis Scale (mmol)
Crude Yield (%)
Purity by HPLC (%)
Ac-Tyr-Gly-Gly-Phe(4-F)-Leu-NH₂
0.1
75
92
H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-NH₂
0.25
68
89
Note: Data is representative for peptides containing Fmoc-Phe(4-F)-OH and serves as an estimate. Yields and purities are highly sequence-dependent.
Experimental Protocols
This section provides detailed methodologies for the manual solid-phase synthesis of a peptide containing (R)-4-Fluorophenylglycine. The protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
Fmoc-(R)-4-Fluorophenylglycine
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water
Diethyl ether, cold
Kaiser test kit
Protocol 1: Resin Swelling and Preparation
Weigh the desired amount of resin (e.g., 100 mg) into a fritted syringe or a dedicated reaction vessel.
Add DMF (approximately 10 mL per gram of resin) to the resin.
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
Agitate the mixture for 3 minutes and then drain the solution.
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[2]
Protocol 3: Amino Acid Coupling
In a separate vial, dissolve Fmoc-(R)-4-Fluorophenylglycine (3 equivalents relative to the resin loading capacity) and an activating agent (e.g., HBTU, 3 equivalents) in DMF.
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for Fmoc-(R)-4-Fluorophenylglycine.
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling step may be necessary.
Protocol 4: Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.
Protocol 5: Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per 100 mg of resin).
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
Centrifuge the mixture to pellet the precipitated peptide.
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide pellet under vacuum.
Protocol 6: Purification and Analysis
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Key steps in the incorporation of Fmoc-(R)-4-Fluorophenylglycine during an SPPS cycle.
Application Notes: Incorporation of (R)-4-Fluorophenylglycine into Peptide Sequences
Introduction The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor aff...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] (R)-4-Fluorophenylglycine, a fluorinated analog of phenylalanine, is of particular interest. The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring can modulate the electronic properties, conformation, and metabolic stability of peptides without introducing significant steric bulk.[2][3] These alterations can lead to enhanced binding affinity and improved resistance to proteolytic degradation.[2] This document provides detailed application notes and protocols for the incorporation of (R)-4-Fluorophenylglycine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Advantages of Incorporating (R)-4-Fluorophenylglycine
The introduction of fluorine into peptide structures can significantly alter their physicochemical and biological characteristics.[4] Key advantages include:
Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.[2][5]
Modulated Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with biological targets.[1][4]
Improved Pharmacokinetic Properties: Fluorination can influence lipophilicity, which can affect a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Conformational Control: The presence of fluorine can influence the conformational preferences of the peptide backbone, which can be crucial for biological activity.[6]
¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of peptide structure, dynamics, and interactions without the need for isotopic labeling.[2]
Applications in Drug Discovery and Development
The unique properties of peptides containing (R)-4-Fluorophenylglycine make them valuable in various therapeutic areas:
Metabolic Diseases: Fluorinated analogs of glucagon-like peptide-1 (GLP-1) have shown potential as therapeutics for diabetes due to their improved stability and receptor affinity.[5]
Oncology: The development of peptides with enhanced stability and targeting capabilities is a promising avenue for cancer therapy.[7]
Antimicrobial Peptides: Incorporating fluorinated amino acids can enhance the proteolytic stability and efficacy of antimicrobial peptides.[6][8][9]
Biomaterials: Synthetic fluorinated collagen-like peptides have demonstrated tight binding with mammalian collagen, suggesting their potential use in skin grafting and other restorative procedures.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of peptides containing (R)-4-Fluorophenylglycine. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Representative Yield and Purity of a Synthesized Peptide
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing an (R)-4-Fluorophenylglycine residue using the widely adopted Fmoc/tBu strategy.[1][10]
Materials and Reagents
Fmoc-(R)-4-Fluorophenylglycine-OH
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
Rink Amide resin (for peptide amides) or other suitable resin[1][11]
Trifluoroacetic acid (TFA), 0.1% for HPLC mobile phases
Protocol
Resin Swelling:
Weigh the desired amount of Rink Amide resin into a fritted syringe reaction vessel.[1]
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.[1] After swelling, drain the DMF.
Fmoc Deprotection:
Add a solution of 20% piperidine in DMF to the swollen resin.[1]
Agitate the mixture for 3 minutes and drain the solution.
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.[1]
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[1]
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and OxymaPure® (3 equivalents) in DMF.[1] For incorporating (R)-4-Fluorophenylglycine, use Fmoc-(R)-4-Fluorophenylglycine-OH.
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[1]
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for Fmoc-(R)-4-Fluorophenylglycine-OH.[1]
After coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[1]
Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete coupling). If the test is positive, a second coupling step may be necessary.[1]
Iterative Synthesis:
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each amino acid in the peptide sequence.
Cleavage and Deprotection:
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.
Add the cleavage cocktail to the dry peptidyl-resin.[1]
Agitate the mixture at room temperature for 2-3 hours.[1]
Filter the cleavage solution from the resin beads into a clean collection tube.[1]
Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.[1]
Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1]
Centrifuge the mixture to pellet the precipitated peptide.
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
Application Notes and Protocols: The Use of (R)-4-Fluorophenylglycine in Pharmaceutical Drug Design
For Researchers, Scientists, and Drug Development Professionals (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid, is a valuable chiral building block in modern pharmaceutical drug design. The incorporation of a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Fluorophenylglycine, a non-proteinogenic amino acid, is a valuable chiral building block in modern pharmaceutical drug design. The incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.[1] This strategic fluorination can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. These application notes provide an overview of the utility of (R)-4-Fluorophenylglycine, along with detailed protocols for its synthesis and incorporation into potential therapeutic agents.
Key Applications in Drug Discovery
(R)-4-Fluorophenylglycine serves as a crucial scaffold and intermediate in the synthesis of various pharmacologically active compounds. Its rigid structure and defined stereochemistry make it an ideal starting point for creating complex molecules with specific biological activities.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
While the closely related analog, (R)-4-Chlorophenylglycine, is a key intermediate in the synthesis of the DPP-4 inhibitor Trelagliptin, (R)-4-Fluorophenylglycine is an attractive alternative for the design of novel gliptins.[1] DPP-4 inhibitors play a critical role in the management of type 2 diabetes by preventing the degradation of incretin hormones, which leads to enhanced insulin secretion and improved glycemic control. The fluorinated analog can be used to explore new intellectual property space and potentially fine-tune the binding kinetics and pharmacokinetics of the resulting inhibitors.
Table 1: Comparative Efficacy of DPP-4 Inhibitors
Drug
Target
IC50 (nM)
Clinical Efficacy (HbA1c Reduction)
Dosing Frequency
Trelagliptin
DPP-4
4.2
Significant reductions, comparable to or exceeding other DPP-4 inhibitors in certain populations.
Once-weekly
Alogliptin
DPP-4
~17
Effective in lowering HbA1c.
Once-daily
Sitagliptin
DPP-4
~50
Established efficacy in glycemic control.
Once-daily
Data for Trelagliptin, Alogliptin, and Sitagliptin are provided for comparative purposes to guide the design of novel inhibitors using (R)-4-Fluorophenylglycine.[1]
G protein-Coupled Receptor (GPR88) Agonists for Neurological Disorders
The orphan receptor GPR88 is an attractive therapeutic target for central nervous system disorders.[2] Derivatives of 4-hydroxyphenylglycine have been shown to act as agonists for this receptor.[2] By utilizing (R)-4-Fluorophenylglycine as a starting scaffold, novel GPR88 agonists can be synthesized and evaluated. The fluorine substitution can modulate the compound's ability to cross the blood-brain barrier and its affinity for the receptor.
Table 2: In Vitro Activity of Phenylglycinol Derivatives as GPR88 Agonists
Compound
Modification at Site A
EC50 (nM)
2-AMPP (Reference)
Amine
414
3
Hydroxyl
194
9
Azide
134
11a
Methyl Ester
538
11b
Carboxylic Acid
Inactive
11c
Amide
616
This data from a study on 4-hydroxyphenylglycinol derivatives provides a basis for structure-activity relationship (SAR) studies when designing novel compounds with (R)-4-Fluorophenylglycine.[2]
Experimental Protocols
Protocol 1: Chiral Synthesis of (R)-4-Fluorophenylglycine via Enzymatic Resolution
This protocol describes a common method for obtaining enantiomerically pure (R)-4-Fluorophenylglycine from its racemic mixture.
1. N-Acetylation of DL-4-Fluorophenylglycine:
Suspend DL-4-Fluorophenylglycine in a mixture of acetic acid and acetic anhydride.
Reflux the mixture to achieve complete N-acetylation.
Cool the reaction mixture and isolate the N-acetyl-DL-4-fluorophenylglycine by crystallization.
2. Enzymatic Resolution:
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).
Suspend the N-acetyl-DL-4-fluorophenylglycine in the buffer.
Add immobilized penicillin G acylase. The enzyme will selectively hydrolyze the (S)-enantiomer.
Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
3. Separation:
Filter off the enzyme.
Acidify the solution to precipitate the unreacted N-acetyl-(R)-4-fluorophenylglycine.
Separate the precipitated N-acetyl-(R)-4-fluorophenylglycine from the dissolved (S)-4-Fluorophenylglycine by filtration.
4. Hydrolysis:
Hydrolyze the isolated N-acetyl-(R)-4-fluorophenylglycine using an acidic solution (e.g., 6N HCl) under reflux to remove the acetyl group.
Neutralize the solution to precipitate the (R)-4-Fluorophenylglycine.
5. Purification:
Purify the final product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Caption: Synthetic workflow for (R)-4-Fluorophenylglycine.
Protocol 2: Synthesis of a Novel Phenylglycine-based GPR88 Agonist
This protocol outlines the synthesis of a potential GPR88 agonist using (R)-4-Fluorophenylglycine methyl ester as a starting material. This is an adaptation from a known procedure for related compounds.[2]
1. Boc Protection:
Protect the amine group of (R)-4-Fluorophenylglycine methyl ester with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM).
2. Reduction of Ester:
Reduce the methyl ester to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄) in the presence of lithium chloride (LiCl) in a mixed solvent system of THF and ethanol.
3. Coupling Reaction:
Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.
Couple the resulting amine with a desired carboxylic acid (e.g., (S)-2-phenylpropionic acid) using a coupling agent like HBTU in the presence of a base (e.g., triethylamine) in acetonitrile.
4. Purification:
Purify the final compound using column chromatography on silica gel.
(R)-4-Fluorophenylglycine: A Versatile Chiral Building Block for Novel Neurological Disorder Therapeutics
(R)-4-Fluorophenylglycine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in the design and synthesis of novel drug candidates for a range of neurological disorders. Its unique structural...
Author: BenchChem Technical Support Team. Date: December 2025
(R)-4-Fluorophenylglycine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in the design and synthesis of novel drug candidates for a range of neurological disorders. Its unique structural features, including the fluorine-substituted phenyl ring, offer significant advantages in medicinal chemistry, such as enhanced metabolic stability, increased binding affinity, and improved blood-brain barrier penetration. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging (R)-4-Fluorophenylglycine for the development of therapeutics targeting glutamate receptors, particularly NMDA and AMPA receptors, which are implicated in the pathophysiology of numerous neurological conditions.
Introduction to (R)-4-Fluorophenylglycine in Neurotherapeutics
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, including the ionotropic NMDA and AMPA receptors, play crucial roles in synaptic plasticity, learning, and memory.[1] Dysregulation of glutamatergic signaling is a hallmark of various neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, Parkinson's disease, and depression.[2] Consequently, modulation of NMDA and AMPA receptor activity with small molecules represents a promising therapeutic strategy.
(R)-4-Fluorophenylglycine serves as a valuable scaffold for the synthesis of potent and selective glutamate receptor modulators. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Fluorine's high electronegativity can lead to altered pKa values, improved metabolic stability by blocking sites of oxidation, and enhanced interactions with protein targets through hydrogen bonding or dipole-dipole interactions.
Application Notes: Targeting Glutamate Receptors
Derivatives of phenylglycine have demonstrated significant activity as modulators of glutamate receptors. These compounds can be designed to act as antagonists, blocking the excessive receptor activation seen in excitotoxic conditions, or as positive or negative allosteric modulators, fine-tuning receptor activity without directly competing with the endogenous ligand.
Phenylglycine Derivatives as Metabotropic Glutamate Receptor (mGluR) Antagonists
Research has shown that various phenylglycine derivatives can act as antagonists at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate synaptic transmission.[3][4][5] These receptors are divided into three groups, and compounds derived from phenylglycine have shown the ability to discriminate between these groups.[3][4][5] This selectivity is crucial for developing targeted therapies with fewer side effects.
(R)-4-Fluorophenylglycine in the Design of NMDA Receptor Antagonists
The NMDA receptor is a key player in synaptic plasticity, but its overactivation can lead to excitotoxicity and neuronal cell death.[1] Antagonists of the NMDA receptor have therapeutic potential in conditions like Alzheimer's disease and epilepsy. The incorporation of (R)-4-Fluorophenylglycine into novel chemical entities can lead to the development of potent and selective NMDA receptor antagonists. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving the desired biological activity.
(R)-4-Fluorophenylglycine as a Precursor for AMPA Receptor Modulators
AMPA receptors mediate fast synaptic transmission in the CNS.[6] Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for their potential to enhance cognitive function and treat depression. The unique structure of (R)-4-Fluorophenylglycine can be utilized to synthesize novel AMPA receptor PAMs with improved efficacy and pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the biological activity of a series of phenylglycine derivatives at metabotropic glutamate receptors, illustrating the structure-activity relationships (SAR) that can guide the design of new compounds based on the (R)-4-Fluorophenylglycine scaffold.[3][4][5]
Compound
Structure
mGluR Group I Antagonist Activity (KB, mM)
mGluR Group II Antagonist Activity (IC50, µM vs L-CCG-1)
mGluR Group III Antagonist Activity (IC50, µM vs L-AP4)
This section provides a representative, generalized protocol for the synthesis and evaluation of a hypothetical (R)-4-Fluorophenylglycine derivative as a glutamate receptor modulator. Researchers should adapt these methods to their specific target compound and biological assay.
Synthesis of a Hypothetical (R)-4-Fluorophenylglycine-Containing Amide
Objective: To synthesize an amide derivative of (R)-4-Fluorophenylglycine for biological evaluation.
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Activation of the Carboxylic Acid: To a solution of (R)-4-Fluorophenylglycine (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
Slowly add the activated acid chloride solution from step 1 to the amine solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of NMDA Receptor Antagonist Activity
Objective: To determine the inhibitory activity of the synthesized compound on NMDA receptor function using a calcium influx assay.
Materials:
HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A)
Fluo-4 AM calcium indicator dye
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
NMDA and glycine (agonists)
Synthesized (R)-4-Fluorophenylglycine derivative
Positive control (e.g., MK-801)
96-well black, clear-bottom plates
Fluorescence plate reader
Procedure:
Cell Plating: Seed the HEK293-NMDA cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in assay buffer for 1 hour at 37 °C.
Compound Incubation: Wash the cells to remove excess dye. Add the synthesized compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells and incubate for 15-30 minutes.
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of NMDA and glycine to each well to stimulate the receptors.
Measure the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the intracellular calcium concentration.
Data Analysis: Calculate the percentage of inhibition of the NMDA-induced calcium influx for each concentration of the test compound. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: NMDA receptor signaling and antagonist intervention.
Application Notes and Protocols for Studying Amino Acid Transport Mechanisms with (R)-4-Fluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-4-Fluorophenylglycine is a non-natural amino acid analog that serves as a valuable tool for investigating the mechanisms of amino acid tran...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Fluorophenylglycine is a non-natural amino acid analog that serves as a valuable tool for investigating the mechanisms of amino acid transport, particularly through the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine, and is notably overexpressed in various cancer cells to meet their high metabolic demands.[1][2][3] This overexpression makes LAT1 a promising target for cancer therapy and for the delivery of therapeutic agents into tumor cells.[4][5] (R)-4-Fluorophenylglycine, due to its structural similarity to natural LAT1 substrates, can be utilized in various assays to characterize transporter function, screen for inhibitors, and explore the downstream effects of modulating amino acid transport. These application notes provide detailed protocols and data for utilizing (R)-4-Fluorophenylglycine in your research.
Data Presentation
Table 1: Kinetic Parameters of LAT1 Substrates and Inhibitors
Protocol 1: Competitive Inhibition of Radiolabeled Leucine Uptake
This protocol determines the inhibitory potential of (R)-4-Fluorophenylglycine on LAT1-mediated transport by measuring its ability to compete with the uptake of a radiolabeled LAT1 substrate, such as [14C]-L-leucine.[11]
Materials:
Cancer cell line with high LAT1 expression (e.g., HT-29, FaDu, MB cell lines)[2][5][9]
Cell culture medium and supplements
Phosphate-buffered saline (PBS)
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
[14C]-L-leucine
(R)-4-Fluorophenylglycine
Unlabeled L-leucine (for positive control)
Scintillation cocktail
Scintillation counter
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
Preparation of Solutions:
Prepare a stock solution of (R)-4-Fluorophenylglycine in a suitable solvent (e.g., DMSO or assay buffer).
Prepare a range of concentrations of (R)-4-Fluorophenylglycine in assay buffer.
Prepare a stock solution of unlabeled L-leucine.
Prepare a working solution of [14C]-L-leucine in assay buffer at a concentration near its Km for LAT1 (e.g., 1 µM).[11]
Uptake Assay:
a. Wash the cell monolayer twice with pre-warmed PBS.
b. Add the assay buffer containing the different concentrations of (R)-4-Fluorophenylglycine or unlabeled L-leucine (as a positive control) to the respective wells.
c. Pre-incubate the cells for 10-15 minutes at 37°C.
d. Initiate the uptake by adding the [14C]-L-leucine working solution to each well.
e. Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure initial rates of uptake are measured.
Termination of Uptake:
a. Rapidly aspirate the radioactive solution.
b. Wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular radioactivity.
Cell Lysis and Scintillation Counting:
a. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
b. Transfer the cell lysates to scintillation vials.
c. Add scintillation cocktail to each vial.
d. Measure the radioactivity using a scintillation counter.
Data Analysis:
a. Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
b. Normalize the counts per minute (CPM) to the protein concentration to get the uptake rate (e.g., in pmol/mg protein/min).
c. Plot the uptake rate against the concentration of (R)-4-Fluorophenylglycine.
d. Calculate the IC50 value, which is the concentration of (R)-4-Fluorophenylglycine that inhibits 50% of the specific [14C]-L-leucine uptake.
Protocol 2: Direct Cellular Uptake Assay using Radiolabeled (R)-4-Fluorophenylglycine
This protocol directly measures the uptake of radiolabeled (R)-4-Fluorophenylglycine into cells to determine its transport kinetics (Km and Vmax). This requires the synthesis of a radiolabeled version of the compound (e.g., [3H]- or [14C]-(R)-4-Fluorophenylglycine).
Materials:
Radiolabeled (R)-4-Fluorophenylglycine
Cell line with high LAT1 expression
Cell culture reagents
Assay buffer
Unlabeled (R)-4-Fluorophenylglycine
Known LAT1 inhibitor (e.g., JPH203 or BCH) for determining specific uptake[5]
Scintillation cocktail and counter
Procedure:
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
Preparation of Solutions:
Prepare a stock solution of radiolabeled (R)-4-Fluorophenylglycine.
Prepare a series of dilutions of unlabeled (R)-4-Fluorophenylglycine in assay buffer for kinetic analysis.
Prepare a solution of a known LAT1 inhibitor at a concentration sufficient to block LAT1-mediated transport.
Uptake Assay:
a. Wash the cells twice with pre-warmed PBS.
b. To determine total uptake, add assay buffer containing a fixed concentration of radiolabeled (R)-4-Fluorophenylglycine and varying concentrations of unlabeled (R)-4-Fluorophenylglycine to the wells.
c. To determine non-specific uptake, add the LAT1 inhibitor to a parallel set of wells before adding the radiolabeled substrate.
d. Incubate for a predetermined time at 37°C.
Termination and Measurement: Follow steps 5 and 6 from Protocol 1.
Data Analysis:
a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake at each concentration of unlabeled (R)-4-Fluorophenylglycine.
b. Plot the specific uptake rate against the substrate concentration.
c. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum transport velocity).
Application Note: A Detailed Protocol for the N-acetylation of (R)-4-Fluorophenylglycine
Audience: Researchers, scientists, and drug development professionals. Introduction N-acetylation is a fundamental chemical transformation in organic chemistry and drug development, often employed to modify the biologica...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylation is a fundamental chemical transformation in organic chemistry and drug development, often employed to modify the biological activity, stability, or solubility of parent molecules. N-acetylated amino acids are crucial building blocks in the synthesis of peptides, peptidomimetics, and various pharmaceutical agents. This document provides a detailed, step-by-step protocol for the N-acetylation of (R)-4-Fluorophenylglycine using acetic anhydride. The method is adapted from established procedures for the acetylation of α-amino acids and is designed for high yield and purity.[1]
Chemical Reaction Scheme
The N-acetylation of (R)-4-Fluorophenylglycine proceeds via the reaction of the primary amine group with acetic anhydride. This reaction forms an amide bond, yielding N-acetyl-(R)-4-Fluorophenylglycine and acetic acid as a byproduct.
Caption: Reaction scheme for the N-acetylation of (R)-4-Fluorophenylglycine.
Materials and Equipment
Reagents
Reagent
Molar Mass ( g/mol )
Grade
(R)-4-Fluorophenylglycine
169.16
≥98%
Acetic Anhydride
102.09
Reagent Grade, ≥98%
Deionized Water
18.02
-
Ice
-
-
Equipment
250 mL Erlenmeyer flask
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter flask
Filter paper
Drying oven or vacuum desiccator
Standard laboratory glassware (beakers, graduated cylinders)
Analytical balance
Experimental Protocol
This protocol is based on the highly reliable Schotten-Baumann reaction conditions, which utilize an aqueous medium for the acetylation of amino acids.[2] It is a robust method known for minimizing racemization when working with optically active amino acids.[1]
Workflow Overview
Caption: Experimental workflow for N-acetylation.
Step-by-Step Procedure
Preparation: In a 250 mL Erlenmeyer flask, place 8.46 g (0.05 mol) of (R)-4-Fluorophenylglycine.
Suspension: Add 100 mL of deionized water to the flask. Place a magnetic stir bar in the flask and begin vigorous stirring to create a uniform suspension.
Acetylation: While stirring vigorously, add 10.2 mL (11.0 g, 0.108 mol, 2.16 eq) of acetic anhydride in a single portion.[1]
Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The solution will likely become warm as the reaction proceeds, and the solid starting material will dissolve as it reacts to form the more soluble sodium salt of the acetylated product before the final product begins to precipitate.
Crystallization: After the stirring period, place the flask in an ice bath and cool for at least one hour to ensure complete crystallization of the product.[1]
Isolation: Collect the white, crystalline precipitate using a Büchner funnel under vacuum.
Washing: Wash the collected solid on the filter with two portions of 25 mL of ice-cold deionized water to remove any unreacted starting materials and acetic acid.
Drying: Dry the product in a drying oven at 80-100 °C to a constant weight. The expected yield is typically high, in the range of 85-95%.
Data Presentation and Characterization
The final product, N-acetyl-(R)-4-Fluorophenylglycine, should be characterized to confirm its identity and purity.
Summary of Reagents
Compound
Molar Mass ( g/mol )
Moles (mol)
Quantity
Molar Eq.
(R)-4-Fluorophenylglycine
169.16
0.050
8.46 g
1.00
Acetic Anhydride
102.09
0.108
10.2 mL
2.16
Deionized Water (Solvent)
18.02
-
100 mL
-
Expected Analytical Data
Analysis
Expected Result
Appearance
White crystalline solid
Yield
85-95%
Melting Point
Specific to the compound, to be determined experimentally
¹H NMR
Characteristic peaks for the acetyl group (singlet, ~2.0 ppm), methine proton (doublet, ~5.4 ppm), and aromatic protons.
Application Notes & Protocols: Large-Scale Synthesis of (R)-4-Fluorophenylglycine for Industrial Use
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of enantiomerically pure (R)-4-Fluo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of enantiomerically pure (R)-4-Fluorophenylglycine. This valuable chiral intermediate is a key building block in the synthesis of various pharmaceutical compounds. The described method is a robust and efficient chemoenzymatic process employing dynamic kinetic resolution (DKR), which allows for high yields and excellent enantioselectivity.
The synthesis is presented in four main stages:
Synthesis of Racemic N-Acetyl-DL-4-Fluorophenylglycine: Preparation of the starting material for the enzymatic resolution.
Immobilization of Penicillin G Acylase (PGA): Covalent attachment of the key enzyme to a solid support for enhanced stability and reusability.
Dynamic Kinetic Resolution (DKR) of N-Acetyl-DL-4-Fluorophenylglycine: The core step involving enantioselective hydrolysis of the (R)-enantiomer and in-situ racemization of the (S)-enantiomer.
Isolation and Purification of (R)-4-Fluorophenylglycine: Procedures to obtain the final product with high purity.
Data Presentation
The following tables summarize the quantitative data for each key stage of the synthesis.
Table 1: Synthesis of N-Acetyl-DL-4-Fluorophenylglycine
Parameter
Value
Unit
Notes
Starting Material
DL-4-Fluorophenylglycine
-
Acetylating Agent
Acetic Anhydride
-
Solvent
Glacial Acetic Acid
-
Reaction Temperature
110 - 120
°C
Reaction Time
2 - 3
hours
Product Yield
90 - 95
%
Purity (by HPLC)
>98
%
Table 2: Immobilization of Penicillin G Acylase (PGA) on Glutaraldehyde-Activated Chitosan
Parameter
Value
Unit
Notes
Support Material
Chitosan Beads
-
Activating Agent
Glutaraldehyde
-
Enzyme Loading
~100
mg protein/g support
Immobilization Yield
>80
%
Recovered Activity
~70
%
Optimal pH
8.0
-
Optimal Temperature
45-50
°C
Table 3: Dynamic Kinetic Resolution (DKR) of N-Acetyl-DL-4-Fluorophenylglycine
Parameter
Value
Unit
Notes
Substrate
N-Acetyl-DL-4-Fluorophenylglycine
-
Biocatalyst
Immobilized Penicillin G Acylase
-
Racemization Agent
Acetic Anhydride
-
Solvent
Water
-
pH
7.5 - 8.0
-
Maintained with NaOH solution
Temperature
35 - 40
°C
Reaction Time
8 - 12
hours
Conversion
>95
%
Enantiomeric Excess (ee) of (R)-4-Fluorophenylglycine
>99
%
Table 4: Purification of (R)-4-Fluorophenylglycine
Protocol 1: Synthesis of N-Acetyl-DL-4-Fluorophenylglycine
This protocol outlines the N-acetylation of racemic DL-4-Fluorophenylglycine.
Materials:
DL-4-Fluorophenylglycine
Acetic Anhydride
Glacial Acetic Acid
Deionized Water
Ice
Procedure:
In a suitable reactor, suspend DL-4-Fluorophenylglycine (1.0 eq) in glacial acetic acid (3-4 volumes).
With vigorous stirring, add acetic anhydride (1.5 - 2.0 eq) portion-wise to the suspension. An exothermic reaction will occur.
Heat the reaction mixture to 110-120 °C and maintain for 2-3 hours, monitoring the reaction progress by HPLC.
After completion, cool the reaction mixture to room temperature.
Slowly add the reaction mixture to a stirred vessel containing cold deionized water (8-10 volumes) to precipitate the product.
Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.
Collect the solid product by filtration and wash with cold deionized water until the filtrate is neutral.
Dry the N-Acetyl-DL-4-Fluorophenylglycine in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Immobilization of Penicillin G Acylase (PGA) on Glutaraldehyde-Activated Chitosan
This protocol describes the covalent immobilization of PGA on a cost-effective and robust support.[1]
Materials:
Chitosan beads (industrial grade)
Glutaraldehyde solution (25% in water)
Penicillin G Acylase (PGA) solution
Phosphate buffer (0.1 M, pH 7.0)
Bicarbonate buffer (0.1 M, pH 10.0)
Phenylacetic acid
Procedure:
Activation of Chitosan Support:
a. Wash the chitosan beads thoroughly with deionized water.
b. Suspend the beads in a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0).
c. Stir the suspension gently for 2 hours at room temperature.
d. Filter the activated chitosan beads and wash extensively with deionized water to remove excess glutaraldehyde.
Enzyme Immobilization:
a. Prepare a solution of PGA in 0.1 M bicarbonate buffer (pH 10.0) containing 100 mM phenylacetic acid (as a stabilizer).
b. Add the activated chitosan beads to the PGA solution (e.g., 2g of beads to 20 mL of enzyme solution).[1]
c. Stir the mixture gently at 20 °C for 8 hours to facilitate multipoint covalent attachment.[1]
d. After immobilization, filter the immobilized enzyme and wash with phosphate buffer (0.1 M, pH 7.0) and then with deionized water.
e. Store the immobilized PGA at 4 °C until use.
Protocol 3: Dynamic Kinetic Resolution (DKR) of N-Acetyl-DL-4-Fluorophenylglycine
This is the core chemoenzymatic step for the enantioselective synthesis of (R)-4-Fluorophenylglycine.
Materials:
N-Acetyl-DL-4-Fluorophenylglycine
Immobilized Penicillin G Acylase (from Protocol 2)
Acetic Anhydride
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
Deionized Water
Procedure:
In a temperature-controlled reactor, suspend N-Acetyl-DL-4-Fluorophenylglycine in deionized water (e.g., at a concentration of 5-10% w/v).
Add the immobilized Penicillin G Acylase to the suspension.
Adjust the pH of the mixture to 7.5-8.0 with the NaOH solution and maintain it in this range throughout the reaction using a pH-stat or periodic additions.
Maintain the reaction temperature at 35-40 °C.
Add acetic anhydride (as the racemization agent) to the reaction mixture. The amount of acetic anhydride should be carefully optimized to ensure efficient racemization without significantly inhibiting the enzyme.
Monitor the progress of the reaction by HPLC, measuring the consumption of the starting material and the formation of (R)-4-Fluorophenylglycine.
Continue the reaction for 8-12 hours or until the conversion of the starting material is greater than 95%.
Upon completion, separate the immobilized enzyme by filtration for reuse.
Protocol 4: Isolation and Purification of (R)-4-Fluorophenylglycine
This protocol describes the work-up and purification of the final product.
Materials:
Reaction mixture from Protocol 3 (filtrate)
Hydrochloric Acid (HCl) solution (e.g., 2 M)
Isopropanol
Activated Carbon
Procedure:
Take the filtrate from the DKR step, which contains the sodium salt of (R)-4-Fluorophenylglycine and other components.
If necessary, treat the solution with activated carbon to remove colored impurities and filter.
Adjust the pH of the solution to the isoelectric point of (R)-4-Fluorophenylglycine (approximately 5.0-5.5) with HCl solution to precipitate the product.
Cool the mixture in an ice bath to ensure complete crystallization.
Collect the crude (R)-4-Fluorophenylglycine by filtration and wash with cold deionized water.
For further purification, recrystallize the crude product from a mixture of water and isopropanol.
Dry the purified (R)-4-Fluorophenylglycine under vacuum at 60-70 °C to a constant weight.
Analyze the final product for purity (HPLC) and enantiomeric excess (chiral HPLC).
Visualizations
Caption: Workflow for the large-scale synthesis of (R)-4-Fluorophenylglycine.
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Fluorinated Amino Acids
Audience: Researchers, scientists, and drug development professionals. Introduction The incorporation of fluorine into amino acid structures offers a powerful strategy for modulating the biological activity, metabolic st...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine into amino acid structures offers a powerful strategy for modulating the biological activity, metabolic stability, and conformational properties of peptides and proteins. Chiral fluorinated amino acids are therefore highly valuable building blocks in medicinal chemistry and drug discovery. Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for accessing these complex molecules with high stereoselectivity. This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral fluorinated amino acids using various enzyme classes, including lipases, aldolases, transaminases, and dehydrogenases.
Lipase-Catalyzed Kinetic Resolution of Fluorinated β-Amino Esters
Lipases are versatile hydrolases that can be employed for the kinetic resolution of racemic mixtures. In the context of fluorinated amino acids, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This method allows for the separation of both enantiomers in high purity.
Experimental Protocol: Kinetic Resolution using Lipase PSIM[1][2]
This protocol describes the preparative-scale kinetic resolution of racemic β-amino carboxylic ester hydrochloride salts.
Materials:
Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salt
Lipase PSIM (from Burkholderia cepacia)
Diisopropyl ether (iPr₂O)
Triethylamine (Et₃N)
Deionized water
Procedure:
To a solution of the racemic β-amino carboxylic ester hydrochloride salt (e.g., 1 g) in diisopropyl ether (volume to achieve desired concentration), add triethylamine (0.5 equivalents) and deionized water (0.5 equivalents).
Add lipase PSIM (30 mg/mL).
Incubate the reaction mixture at 45°C with shaking.
Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.
Upon completion, separate the enzyme by filtration.
Isolate the unreacted (R)-amino ester by extraction with an organic solvent.
Isolate the (S)-amino acid product from the aqueous phase after acidification.
Purify the products by standard methods (e.g., crystallization or chromatography).
Determine the enantiomeric excess of the unreacted ester and the product acid by chiral HPLC analysis.
Caption: General workflow for lipase-catalyzed kinetic resolution.
Aldolase-Catalyzed Synthesis of Fluorinated β-Hydroxy-α-Amino Acids
Aldolases are enzymes that catalyze aldol reactions, forming carbon-carbon bonds. Threonine aldolases, in particular, can be used for the stereoselective synthesis of β-hydroxy-α-amino acids from glycine and an aldehyde. By using fluorinated aldehydes as substrates, chiral fluorinated β-hydroxy-α-amino acids can be synthesized.
Table 2: Aldolase-Catalyzed Synthesis of β-Hydroxy-α-Amino Acids
Enzyme
Aldehyde Substrate
Amino Donor
Product
Diastereomeric Ratio (dr)
l-threonine transaldolase (ObiH)
Aromatic, aliphatic, and heterocyclic aldehydes
l-Threonine
Various β-hydroxy-α-amino acids
High (decreases at high conversion)
D-threonine aldolase (from Delftia sp.)
Aromatic aldehydes
Glycine
Chiral aromatic β-hydroxy-α-amino acids
Excellent
Experimental Protocol: Synthesis using l-Threonine Transaldolase (ObiH) Whole Cells[3][4]
This protocol describes the synthesis of β-hydroxy-α-amino acids using a whole-cell biocatalyst expressing ObiH.
Materials:
E. coli cells expressing l-threonine transaldolase (ObiH)
Fluorinated aldehyde substrate
l-Threonine
Tris-HCl buffer (50 mM, pH 8.5)
Dimethyl sulfoxide (DMSO, as co-solvent if needed)
Acetonitrile (MeCN)
Procedure:
Prepare a suspension of E. coli cells expressing ObiH in 50 mM Tris-HCl buffer (pH 8.5).
In a reaction vessel, combine the fluorinated aldehyde (e.g., 20 mM) and l-threonine (e.g., 125 mM).
If the aldehyde has low aqueous solubility, add DMSO as a co-solvent (e.g., 10% v/v).
Initiate the reaction by adding the whole-cell suspension.
Incubate the reaction at 37°C for a specified time (e.g., 20 hours).
Quench the reaction by adding an equal volume of acetonitrile.
Remove the cell debris by centrifugation.
Purify the product from the supernatant using a suitable chromatographic method (e.g., reverse-phase chromatography).
Analyze the product for yield and diastereoselectivity (e.g., by NMR or HPLC).
Caption: Workflow for aldolase-catalyzed synthesis.
Transaminase-Catalyzed Asymmetric Synthesis and Kinetic Resolution
Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor. They can be used for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines.
Table 3: Transaminase-Catalyzed Synthesis of Chiral Fluorinated Amines and Amino Acids
Enzyme
Substrate
Amino Donor/Acceptor
Product
Enantiomeric Excess (e.e., %)
ω-Transaminase (Variovorax boronicumulans)
Racemic fluorinated β-amino acids
Various amino donors/acceptors
Enantiopure β-amino acids
86.6 to >99.9
ω-Transaminase (from marine bacterium)
4-(Trifluoromethyl)acetophenone
Isopropylamine
(S)-1-(4-Trifluoromethylphenyl)ethylamine
High
ω-Transaminase (Vibrio fluvialis)
Benzylacetone
L-Alanine
(S)-1-methyl-3-phenylpropylamine
>99
Experimental Protocol: Kinetic Resolution using ω-Transaminase from Variovorax boronicumulans[5]
This protocol is for the kinetic resolution of racemic β-amino acids.
Materials:
Racemic fluorinated β-amino acid
ω-Transaminase from Variovorax boronicumulans (VboTA)
Suitable amino donor/acceptor pair (e.g., pyruvate and an amine)
Buffer (e.g., pH 9)
Procedure:
Prepare a reaction mixture containing the racemic β-amino acid, the amino donor/acceptor, and the VboTA enzyme in the appropriate buffer.
Incubate the reaction at the optimal temperature (32°C).
Monitor the reaction until approximately 50% conversion is achieved.
Stop the reaction and separate the remaining substrate and the product.
Determine the enantiomeric excess of the unreacted amino acid and the product.
Experimental Protocol: Asymmetric Synthesis using ω-Transaminase[6][7]
This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone.
Dissolve the ketone substrate in a suitable buffer, using a co-solvent like DMSO (e.g., 25-30% v/v) if necessary for solubility.
Add the amino donor and the PLP cofactor.
Initiate the reaction by adding the ω-transaminase.
Incubate the reaction at an optimal temperature (e.g., 30-40°C) with gentle agitation.
Monitor the formation of the chiral amine product.
To drive the reaction to completion, a system for product removal or co-product removal (e.g., using lactate dehydrogenase to remove pyruvate) can be employed.
Once the reaction is complete, extract the chiral amine product and purify it.
Determine the yield and enantiomeric excess of the product.
Caption: Workflow for transaminase-catalyzed asymmetric synthesis.
Dehydrogenase-Catalyzed Reductive Amination
Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to the corresponding α-amino acids using a nicotinamide cofactor (NADH or NADPH). By using fluorinated α-keto acids as substrates, chiral fluorinated α-amino acids can be produced with high enantioselectivity.
Experimental Protocol: Transamination-Like Reaction using Leucine Dehydrogenase[8]
This protocol describes the co-synthesis of an α-amino acid and an α-keto acid.
Materials:
Fluorinated α-keto acid
An α-amino acid (e.g., L-leucine)
Leucine dehydrogenase (LDH) from Bacillus cereus
NAD⁺/NADH
Tris-HCl buffer (0.1 M, pH 8.5)
NH₄Cl/NH₄OH buffer (1 M, pH 9.5)
Procedure for Reductive Amination:
Prepare a reaction mixture containing the fluorinated α-keto acid (10 mM), NAD⁺ (10 mM), and purified LDH (1.0 mg/mL) in 1 M NH₄Cl/NH₄OH buffer (pH 9.5).
Incubate the reaction at 30°C with shaking for 12 hours.
Monitor the formation of the fluorinated amino acid.
Procedure for Coupled Transamination-Like Reaction:
Prepare a reaction mixture containing the fluorinated α-keto acid and the chosen α-amino acid (e.g., L-leucine) in an appropriate buffer.
Add a catalytic amount of NAD⁺/NADH.
Initiate the reaction by adding leucine dehydrogenase.
Incubate the reaction under optimal conditions (e.g., 30°C, pH 8.5-9.5).
Monitor the conversion of both substrates to their respective products.
Isolate and purify the desired fluorinated amino acid.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of (R)-4-Fluorophenylglycine
Welcome to the technical support center for the synthesis of (R)-4-Fluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of (R)-4-Fluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this critical chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiomerically pure (R)-4-Fluorophenylglycine?
A1: The primary methods for enantioselective synthesis of (R)-4-Fluorophenylglycine are:
Chemoenzymatic Resolution: This is a widely used industrial method. It begins with a classical Strecker synthesis to produce racemic 2-amino-2-(4-fluorophenyl)acetonitrile.[1] This racemic intermediate is then subjected to enzymatic kinetic resolution using an (R)-selective nitrilase. The enzyme specifically hydrolyzes the (R)-aminonitrile to (R)-4-Fluorophenylglycine, leaving the (S)-aminonitrile unreacted for separation.
Asymmetric Strecker Synthesis: This method employs a chiral auxiliary to direct the stereochemistry during the cyanide addition step. For instance, reacting 4-fluorobenzaldehyde with a chiral amine, such as (R)-phenylglycine amide or (S)-1-(4-methoxyphenyl)ethylamine, and a cyanide source generates a diastereomeric mixture of α-aminonitriles.[2][3] One diastereomer can be selectively crystallized and then hydrolyzed to yield the desired (R)-amino acid.
Crystallization-Induced Resolution: Techniques like "Dutch Resolution" can be employed to resolve the final racemic amino acid by forming diastereomeric salts with a chiral resolving agent, such as (+)-10-camphorsulfonic acid, often in the presence of a structurally related amino acid to facilitate the formation of mixed crystals.[4]
Q2: Why is the classical Strecker synthesis not suitable for producing (R)-4-Fluorophenylglycine directly?
A2: The classical Strecker synthesis involves the reaction of an aldehyde (4-fluorobenzaldehyde), ammonia, and cyanide.[1] The key step, the nucleophilic attack of the cyanide ion on the planar imine intermediate, occurs with equal probability from either face of the molecule. This results in a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, which is optically inactive.[5] To obtain a single enantiomer, a subsequent resolution step or an asymmetric version of the synthesis is required.
Q3: What is a nitrilase and why is it useful in this synthesis?
A3: A nitrilase is an enzyme (EC 3.5.5.1) that catalyzes the direct hydrolysis of a nitrile (-C≡N) group to a carboxylic acid and ammonia.[6][7][8] Nitrilases are highly valuable in this context because they can be enantioselective, meaning they can selectively react with only one enantiomer in a racemic mixture. By using an (R)-selective nitrilase, one can convert racemic 2-amino-2-(4-fluorophenyl)acetonitrile into (R)-4-Fluorophenylglycine while leaving the (S)-enantiomer of the nitrile largely untouched, enabling separation.[1]
Q4: Can I use a chiral catalyst instead of a chiral auxiliary for the asymmetric Strecker reaction?
A4: Yes, catalytic asymmetric Strecker syntheses have been developed. These methods use a sub-stoichiometric amount of a chiral catalyst, such as a chiral amido-thiourea, to control the enantioselectivity of the hydrocyanation step.[9][10] This approach can be highly efficient and avoids the need to introduce and later remove a stoichiometric chiral auxiliary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (R)-4-Fluorophenylglycine, particularly when using a chemoenzymatic or asymmetric Strecker approach.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield in Strecker Reaction
1. Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the product. 2. Side Reactions: The aldehyde may undergo side reactions (e.g., Cannizzaro reaction) under basic conditions. 3. Hydrolysis of Cyanide: The cyanide source (e.g., KCN, NaCN) can be hydrolyzed, reducing its effective concentration.
1. Drive Imine Formation: Add a dehydrating agent like MgSO₄ to remove water and shift the equilibrium.[11] Ensure an adequate excess of ammonia is used. 2. Control pH: Maintain the pH in a weakly acidic to neutral range (pH 7-9) to favor imine formation over side reactions. 3. Use Buffered System: Employ a buffered solution (e.g., NH₄Cl/NH₃) to maintain optimal pH and provide a source of ammonia.
Low Diastereomeric Excess (d.e.) in Asymmetric Strecker Synthesis
1. Poor Stereocontrol: The chosen chiral auxiliary may not be effective for the 4-fluorobenzaldehyde substrate. 2. Epimerization: The α-proton of the aminonitrile product is acidic and can be removed by base, leading to racemization/epimerization. 3. Inefficient Crystallization: The desired diastereomer may not be significantly less soluble than the other, leading to co-precipitation.
1. Screen Auxiliaries: Test different chiral auxiliaries to find one that provides better stereoselectivity. 2. Control Temperature & Base: Run the reaction at a lower temperature (e.g., 0 °C) to minimize epimerization.[9] Avoid strong bases after the aminonitrile is formed. 3. Optimize Crystallization: Systematically screen different solvents and solvent mixtures. Employ slow, controlled cooling to promote selective crystallization. Adding a seed crystal of the pure diastereomer can be beneficial.[12]
Low Enantiomeric Excess (e.e.) in Enzymatic Resolution
1. Suboptimal Enzyme Activity/Selectivity: The chosen nitrilase may have low enantioselectivity (E-value) for the substrate. Reaction conditions (pH, temperature) may not be optimal. 2. Incomplete Reaction: The reaction may not have reached 50% conversion, which is the theoretical maximum for a kinetic resolution. 3. Product Inhibition: The enzyme may be inhibited by the product (the amino acid) or by-products (ammonia).
1. Optimize Reaction Conditions: Screen different commercially available nitrilases. Optimize pH, temperature, and buffer composition for the specific enzyme.[13] 2. Monitor Conversion: Track the reaction progress using HPLC to ensure it proceeds to ~50% conversion for maximum e.e. of the remaining substrate and product. 3. Use Whole Cells/Immobilized Enzyme: Using whole cells or immobilized enzymes can sometimes mitigate product inhibition and improve stability.[14] Consider in-situ product removal if possible.
Product "Oils Out" Instead of Crystallizing
1. High Solute Concentration: The solution is supersaturated to a point where the product separates as a liquid phase. 2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice. 3. Inappropriate Solvent: The solvent system may not be suitable for crystallization of the target diastereomeric salt or amino acid.
1. Dilute the Solution: Add more solvent to reduce the concentration before cooling. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath or refrigerator.[12] 3. Solvent Screening: Experiment with different solvents or add an anti-solvent (a solvent in which the product is less soluble) dropwise to induce crystallization.[12]
Difficulty Removing Chiral Auxiliary
1. Stable Amide/Imine Bond: The bond connecting the auxiliary may be resistant to the chosen cleavage conditions. 2. Side Reactions during Cleavage: Harsh acidic or basic conditions can lead to degradation of the desired product.
1. Use Appropriate Cleavage Conditions: For auxiliaries like (S)-1-(4-methoxyphenyl)ethylamine, hydrolysis of the intermediate aminonitrile with strong acid (e.g., 6 M HCl) at elevated temperatures is typically sufficient to cleave the auxiliary and hydrolyze the nitrile simultaneously.[2] 2. Consider Hydrogenolysis: For N-benzyl-type auxiliaries, catalytic hydrogenolysis can be a milder alternative to harsh acid hydrolysis for cleavage.
Data Presentation
The following tables summarize representative data for key steps in the synthesis. Note that direct comparisons are challenging as conditions and substrates vary between studies.
Table 1: Asymmetric Strecker Synthesis of α-Aminonitriles using a Chiral Auxiliary
(Data adapted from a study on various aryl aldehydes)
Aryl Aldehyde
Chiral Auxiliary
Yield of Major Diastereomer
Diastereomeric Ratio (d.r.)
4-Fluorobenzaldehyde
(S)-1-(4-methoxyphenyl)ethylamine
70% (as HCl salt)
>95:5
Benzaldehyde
(S)-1-(4-methoxyphenyl)ethylamine
85%
>99:1
2-Bromobenzaldehyde
(S)-1-(4-methoxyphenyl)ethylamine
58%
>99:1
Source: Adapted from J. Org. Chem. 2008, 73, 11, 4309–4312.[2]
Table 2: Chemoenzymatic Synthesis of (R)-Phenylglycine Amide (PGAA)
(Illustrative data for a related substrate, Phenylglycinonitrile)
Nitrilase Variant
Host Strain
Product
Yield
Enantiomeric Excess (e.e.)
Nitrilase Mutant
E. coli JM109 (wild-type)
(R)-PGAA
79%
93%
Nitrilase Mutant
E. coli JM109ΔpepA + Aminopeptidase
(R)-PGAA
85%
98%
Source: Adapted from Frontiers in Catalysis, 2022, 2.[1]
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis and Hydrolysis
This protocol is adapted for the synthesis of (R)-4-Fluorophenylglycine using (R)-phenylglycine amide as the chiral auxiliary, based on a crystallization-induced asymmetric transformation.
Step 1: Synthesis of (R,R)-2-((4-Fluorophenyl)(phenylformamido)methyl)amino)-2-phenylacetamide
To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent (e.g., methanol), add 4-fluorobenzaldehyde (1.0 eq).
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
Cool the mixture to 0 °C and add potassium cyanide (KCN, 1.1 eq) and a weak acid like acetic acid (1.0 eq).
Stir the reaction mixture at 0-5 °C. The desired (R,R)-diastereomer of the α-aminonitrile is expected to selectively precipitate from the solution over several hours.
Monitor the reaction by TLC or HPLC.
Once the precipitation is complete, collect the solid product by filtration.
Wash the solid with cold solvent (methanol) and dry under vacuum to yield the diastereomerically pure α-aminonitrile.
Step 2: Hydrolysis to (R)-4-Fluorophenylglycine
Suspend the purified (R,R)-α-aminonitrile diastereomer in 6 M aqueous HCl.
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the cleaved chiral auxiliary and other organic impurities.
Adjust the pH of the aqueous layer to the isoelectric point of 4-fluorophenylglycine (approx. pH 6-7) using a base (e.g., NH₄OH or NaOH).
The product, (R)-4-Fluorophenylglycine, will precipitate out of the solution.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
Dry the product under vacuum. Characterize by NMR, HPLC (chiral column), and optical rotation.
Diagrams and Workflows
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of (R)-4-Fluorophenylglycine.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Common side reactions in the synthesis of (R)-4-Fluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-4-Fluorophenylglycine. The information is presented in a question-and-answer format to directly address specific issues researchers may face in their experiments.
Issue 1: Low Yield of Racemic 4-Fluorophenylglycine in Strecker Synthesis
Q1: My Strecker synthesis of 4-fluorophenylglycine from 4-fluorobenzaldehyde is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Strecker synthesis of 4-fluorophenylglycine can arise from several factors. Here is a systematic approach to troubleshoot this issue:
Incomplete Imine Formation: The initial condensation of 4-fluorobenzaldehyde with ammonia to form the imine is a critical equilibrium-driven step.
Solution: Ensure an adequate excess of ammonia is used to drive the equilibrium towards the imine. The reaction temperature can also be optimized; while initial stages may benefit from cooling, subsequent steps might require gentle heating.
Side Reactions of 4-Fluorobenzaldehyde: The aldehyde can undergo side reactions that consume the starting material.
Solution: The aldehyde group is reactive and can participate in various side reactions.[1] Ensure the purity of your 4-fluorobenzaldehyde, as impurities can catalyze undesired pathways. Consider adding the cyanide source portion-wise to minimize its reaction with the aldehyde before imine formation.
Hydrolysis of the Aminonitrile Intermediate: The α-aminonitrile intermediate can be sensitive to hydrolysis back to the aldehyde under certain pH conditions.
Solution: Maintain careful control over the pH of the reaction mixture. The subsequent hydrolysis to the amino acid is typically carried out under strongly acidic or basic conditions, but the initial aminonitrile formation requires milder conditions.
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and equilibrium.
Solution: While aqueous ammonia is common, exploring co-solvents like methanol or ethanol can sometimes improve solubility and yields. A systematic optimization of temperature and reaction time is recommended.
Issue 2: Low Enantiomeric Excess (ee) in the Resolution of DL-4-Fluorophenylglycine
Q2: I am performing an enzymatic resolution of N-acetyl-DL-4-fluorophenylglycine, but the enantiomeric excess of my (R)-enantiomer is consistently low. What could be the problem?
A2: Achieving high enantiomeric excess in enzymatic resolutions is highly dependent on the enzyme's activity and selectivity, as well as the reaction conditions. Here are key areas to investigate:
Suboptimal Enzyme Activity or Selectivity: The chosen enzyme (e.g., Penicillin G Acylase) may not be optimal for this specific substrate.
Solution: Screen different commercially available acylases or lipases to find one with higher selectivity for the N-acetyl-L-4-fluorophenylglycine. Ensure the enzyme is not denatured by improper storage or handling. The pH and temperature of the reaction are critical for enzyme performance and should be finely tuned.
Racemization of the Product or Starting Material: Phenylglycine derivatives are known to be prone to racemization, especially under basic conditions.[2] The electron-withdrawing nature of the fluorine atom can potentially influence the acidity of the α-proton, affecting the rate of racemization.
Solution: Maintain strict pH control during the enzymatic resolution and subsequent work-up steps. Avoid prolonged exposure to strongly basic or acidic conditions. Lowering the reaction temperature can also help to minimize racemization.
Incomplete Separation of Enantiomers: The separation of the desired (R)-N-acetyl-4-fluorophenylglycine from the L-4-fluorophenylglycine can be challenging.
Solution: Optimize the pH for the fractional crystallization or extraction process. The isoelectric points of the acetylated and non-acetylated forms will be different, which can be exploited for separation.
Co-precipitation of the Undesired Diastereomeric Salt: If using a chiral resolving agent, the undesired diastereomer may co-precipitate, leading to low enantiomeric excess.
Solution: Recrystallization of the isolated diastereomeric salt is a common and effective method to improve enantiomeric purity.
Issue 3: Formation of an Oily Product Instead of Crystals During Purification
Q3: During the recrystallization of (R)-4-Fluorophenylglycine, the product is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid. This is a common issue in crystallization and can be addressed by modifying the crystallization conditions:
High Solute Concentration or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice.
Solution: Try using a more dilute solution. Employ a slower cooling rate by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can often induce crystallization. For amino acids, water/ethanol or water/acetone mixtures are commonly used.
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
Solution: If possible, try to further purify the crude product before recrystallization, for example, by passing it through a short plug of silica gel. Adding a seed crystal of the pure compound can also help to initiate crystallization.
Data Presentation
Table 1: Hypothetical Yields and Enantiomeric Excess for (R)-4-Fluorophenylglycine Synthesis
Synthesis Step
Method
Typical Yield (%)
Typical Enantiomeric Excess (ee%)
Racemic Synthesis
Strecker Synthesis
60-80
N/A
Chiral Resolution
Enzymatic Resolution
35-45 (of theoretical 50%)
>98
Purification
Recrystallization
80-95
>99
Note: The data presented in this table are representative values based on the synthesis of similar amino acids and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Strecker Synthesis of Racemic 4-Fluorophenylglycine
Materials:
4-Fluorobenzaldehyde
Ammonium chloride (NH₄Cl)
Sodium cyanide (NaCN)
Aqueous ammonia (28%)
Methanol
Hydrochloric acid (HCl)
Procedure:
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in aqueous ammonia and add 4-fluorobenzaldehyde (1.0 eq).
Stir the mixture at room temperature for 30 minutes.
Cool the mixture in an ice bath and slowly add a solution of sodium cyanide (1.05 eq) in water.
Allow the reaction to stir at room temperature overnight.
Extract the resulting α-aminonitrile with an organic solvent (e.g., dichloromethane).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Hydrolyze the crude aminonitrile by refluxing with concentrated hydrochloric acid for 4-6 hours.
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the racemic 4-fluorophenylglycine.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Enzymatic Resolution of N-acetyl-DL-4-fluorophenylglycine
Materials:
Racemic 4-Fluorophenylglycine
Acetic anhydride
Penicillin G Acylase (immobilized)
Phosphate buffer (pH 7.5-8.0)
Hydrochloric acid (HCl)
Procedure:
N-Acetylation: Reflux the racemic 4-fluorophenylglycine with acetic anhydride in acetic acid to obtain N-acetyl-DL-4-fluorophenylglycine. Isolate the product by crystallization.
Enzymatic Hydrolysis: Suspend the N-acetyl-DL-4-fluorophenylglycine in a phosphate buffer. Add immobilized Penicillin G Acylase.
Stir the mixture at a controlled temperature (e.g., 30-40 °C) while maintaining the pH with the addition of a dilute base. Monitor the reaction progress by HPLC.
Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
Separation:
Acidify the filtrate to a low pH (e.g., pH 2) with HCl to precipitate the unreacted (R)-N-acetyl-4-fluorophenylglycine.
Collect the precipitate by filtration. The filtrate contains the L-4-fluorophenylglycine.
Deprotection: Hydrolyze the isolated (R)-N-acetyl-4-fluorophenylglycine by refluxing in aqueous HCl to yield (R)-4-Fluorophenylglycine.
Neutralize the solution to the isoelectric point to precipitate the final product. Collect the solid by filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Workflow for the Strecker Synthesis of Racemic 4-Fluorophenylglycine.
Caption: Workflow for the Enzymatic Resolution of (R)-4-Fluorophenylglycine.
Caption: Troubleshooting Logic for Low Yield in Strecker Synthesis.
Technical Support Center: Peptide Synthesis with Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solid-phase peptide synthesis (SPPS)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solid-phase peptide synthesis (SPPS) involving unnatural amino acids (UAAs).
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing unnatural amino acids.
Low Coupling Efficiency and Incomplete Reactions
Question: I am observing a significant amount of deletion sequences lacking the unnatural amino acid after LC-MS analysis of my crude peptide. What is causing this low coupling efficiency?
Answer: Low coupling efficiency for unnatural amino acids is a common challenge, primarily driven by steric hindrance. The bulky side chains or modifications on UAAs can physically obstruct the peptide bond formation.[1][2] This issue is particularly prevalent with β-branched, α,α-disubstituted, and N-methylated amino acids.[2]
Purification challenges and solutions for (R)-4-Fluorophenylglycine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of (R)-4-Fluorophenylglycine. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of (R)-4-Fluorophenylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of (R)-4-Fluorophenylglycine?
The main difficulties in purifying (R)-4-Fluorophenylglycine revolve around three key areas:
Enantiomeric Purity: The most significant challenge is the removal of the unwanted (S)-4-Fluorophenylglycine enantiomer to achieve high enantiomeric excess (e.e.).
Chemical Purity: Eliminating process-related impurities, such as unreacted starting materials (e.g., 4-fluorobenzaldehyde) and intermediates from the synthesis, is crucial.[1]
Polymorphism: Like its parent amino acid glycine, (R)-4-Fluorophenylglycine may exhibit polymorphism, where different crystal forms can appear under various conditions.[2] Controlling crystallization to obtain a consistent and stable polymorphic form is essential for reproducibility in pharmaceutical applications.
Q2: What are the most common impurities found in commercial or crude (R)-4-Fluorophenylglycine?
Impurities typically stem from the synthetic route used. For syntheses analogous to the Strecker or Bucherer-Bergs reactions, common impurities can be categorized as process-related or enantiomeric.[1][3] A summary of potential impurities is provided in the table below.
Q3: Which analytical techniques are essential for assessing the purity of (R)-4-Fluorophenylglycine?
High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique.[1] Two distinct HPLC methods are necessary for comprehensive purity analysis:
Chiral HPLC: This is critical for separating and quantifying the (R)- and (S)-enantiomers to determine the enantiomeric purity (e.e.).[1]
Reversed-Phase HPLC (RP-HPLC): This method is effective for detecting and quantifying process-related chemical impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (R)-4-Fluorophenylglycine.
Problem: Low Enantiomeric Excess (e.e.) after Diastereomeric Resolution
Possible Cause 1: Suboptimal Resolving Agent or Solvent System. The efficiency of diastereomeric salt crystallization is highly dependent on the resolving agent and solvent, which govern the solubility differences between the two diastereomers.[4][5]
Solution: Screen a variety of chiral resolving agents (e.g., (+)-10-camphorsulfonic acid, tartaric acid derivatives) and solvent systems (e.g., alcohols, water-organic mixtures) to find the optimal combination that provides the largest solubility difference.[6][7] The "Dutch Resolution" technique, which uses a mixture of structurally related resolving agents, can sometimes improve resolution efficiency.[6]
Possible Cause 2: Co-precipitation of Diastereomers. If the cooling rate is too fast or the solution is excessively supersaturated, both diastereomeric salts may precipitate, leading to poor enantiomeric enrichment.
Solution: Employ a slow, controlled cooling profile to allow for selective crystallization of the less soluble diastereomer. Seeding the solution with a small number of crystals of the desired diastereomeric salt can promote controlled crystallization.[8]
Possible Cause 3: Racemization. The chiral center of phenylglycine derivatives can be susceptible to racemization under harsh pH or high-temperature conditions during workup or purification.
Solution: Maintain moderate pH and temperature conditions throughout the purification process. After isolating the diastereomeric salt, liberate the free amino acid under mild acidic or basic conditions.
Problem: Presence of Chemical Impurities after Recrystallization
Possible Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may not provide a sufficient solubility difference between (R)-4-Fluorophenylglycine and the impurities at high and low temperatures.
Solution: Conduct a solvent screen to identify a system where the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Common solvents for amino acids include water, ethanol, and their mixtures.
Possible Cause 2: Impurities Trapped within the Crystal Lattice. Rapid crystal growth can lead to the occlusion of impurities within the crystals.
Solution: Ensure the solution cools slowly to promote the formation of well-ordered crystals.[1] If purity remains an issue, a second recrystallization step may be necessary.
Problem: Inconsistent Crystal Form or Morphology (Polymorphism)
Possible Cause: Variation in Crystallization Conditions. Factors such as the solvent system, cooling rate, level of supersaturation, and the presence of additives can influence which polymorphic form crystallizes.[2]
Solution: Standardize and strictly control all crystallization parameters. Analyze the resulting crystal form using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.[2] Using seed crystals of the desired polymorph can help direct the crystallization to the stable form.
Data Presentation
Table 1: Common Potential Impurities in (R)-4-Fluorophenylglycine
Table 2: Example Chiral HPLC Method Screening Conditions
Column
Mobile Phase Composition (Hexane:Alcohol*)
Flow Rate
Detection
Chiralcel® OD-H
80:20
0.8 mL/min
UV at 220 nm
Chiralpak® AD
90:10
1.0 mL/min
UV at 220 nm
Chiralpak® AS
85:15
1.0 mL/min
UV at 220 nm
Chirobiotic™ T
90:10 (with 0.1% TFA)
1.2 mL/min
UV at 220 nm
*Note: Common alcohols for screening include Isopropanol (IPA) and Ethanol (EtOH). A gradient elution can also be effective for screening.[9]
Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Crystallization
Salt Formation: Dissolve racemic 4-Fluorophenylglycine in a suitable solvent (e.g., aqueous ethanol) at an elevated temperature (e.g., 60-70 °C). Add 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-Tartaric Acid).[7]
Crystallization: Stir the solution and allow it to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility.[4] For further precipitation, the flask can be cooled in an ice bath.
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.
Liberation of Enantiomer: Suspend the purified diastereomeric salt in water. Adjust the pH to the isoelectric point of the amino acid (typically pH 5-7) using a suitable base (e.g., NaOH solution) to precipitate the free (R)-4-Fluorophenylglycine.[7]
Final Purification: Collect the purified enantiomer by filtration, wash with cold water, and dry under vacuum.
Analysis: Determine the enantiomeric excess of the product using Chiral HPLC.
Protocol 2: Analytical Method for Purity by Chiral HPLC
Sample Preparation: Accurately weigh and dissolve a small amount of the (R)-4-Fluorophenylglycine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Column and Mobile Phase: Use a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD).[10] A typical mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol) with a small amount of an additive like trifluoroacetic acid (TFA) if needed for peak shape.[9][10]
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
Detection: UV at 220 nm
Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) using the formula:
Technical Support Center: Overcoming Aggregation in Peptides Containing Hydrophobic Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic amino acids.
Frequently Asked Questions (FAQs)
Q1: What causes aggregation in peptides with hydrophobic amino acids?
A1: Peptide aggregation, particularly in sequences rich with hydrophobic amino acids, is primarily driven by the tendency of these non-polar residues to minimize their contact with water.[1] This leads to intermolecular association, where peptide chains self-assemble to shield their hydrophobic regions.[2] This process can be exacerbated by factors such as high peptide concentration, pH conditions that reduce the peptide's net charge, and the presence of surfaces that can promote nucleation.[3] The formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding is a common mechanism of aggregation.[2][4]
Q2: How can I predict the aggregation potential of my peptide sequence?
A2: While precise prediction is challenging, several indicators can suggest a higher risk of aggregation.[2] Sequences with a high percentage of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp, Met, Ala) are more prone to aggregation.[1][5] Specifically, stretches of contiguous hydrophobic and β-branched amino acids are strong predictors.[2] Computational tools and algorithms, such as TANGO, AGGRESCAN, and Zyggregator, can also be used to predict "aggregation-prone regions" (APRs) within a peptide sequence by analyzing its physicochemical properties.[3][6]
Q3: What are the common analytical techniques to detect and characterize peptide aggregation?
A3: A variety of biophysical techniques can be employed to detect and characterize peptide aggregation. These methods can provide information on the size, morphology, and kinetics of aggregate formation.
Spectroscopic Techniques: UV-visible absorbance spectroscopy can detect large, insoluble aggregates through increased turbidity.[6][7] Fluorescence spectroscopy, often using dyes like Thioflavin T (ThT), is highly sensitive for detecting amyloid-like fibrillar aggregates.[3][6] Circular Dichroism (CD) can monitor changes in the peptide's secondary structure during aggregation.[6]
Size-Based Techniques: Size Exclusion Chromatography (SEC) is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[8] Dynamic Light Scattering (DLS) measures the size distribution of particles in a solution and can track the formation of aggregates over time.[9][10]
Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can directly visualize the morphology of peptide aggregates.
Q4: What are some initial, simple steps I can take to improve the solubility of my hydrophobic peptide?
A4: Before resorting to more complex strategies, several straightforward methods can be attempted to improve the solubility of a hydrophobic peptide:
Solvent Choice: Initially, try to dissolve a small amount of the peptide in sterile, oxygen-free water or a common buffer like Tris or phosphate buffer at a neutral pH.[5]
pH Adjustment: The net charge of a peptide can significantly influence its solubility.[11] For peptides with a net positive charge (basic peptides), adding a small amount of dilute acetic acid or formic acid can help.[5] For peptides with a net negative charge (acidic peptides), a dilute solution of ammonium hydroxide or ammonium bicarbonate can be used.[5]
Use of Organic Solvents: If the peptide remains insoluble, dissolving it first in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile, followed by a stepwise dilution with the desired aqueous buffer, is a common approach.[5][11]
Sonication: Brief periods of sonication can help to break up small aggregates and aid in dissolution.[5][12]
Troubleshooting Guides
Scenario 1: My hydrophobic peptide is precipitating out of solution during synthesis or after purification.
Problem: The peptide is aggregating and becoming insoluble in the chosen solvent system.
Troubleshooting Steps:
Review the Peptide Sequence: Identify the number and distribution of hydrophobic residues. A high percentage (over 50%) of hydrophobic amino acids significantly increases the risk of aggregation.[5]
Optimize the Solvent System:
During Solid-Phase Peptide Synthesis (SPPS): If aggregation is occurring on the resin, consider switching from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or adding DMSO.[2] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[2]
Post-Purification: For the final peptide product, if it precipitates from an aqueous buffer, try redissolving it in an organic solvent like DMSO or DMF and then slowly adding it to the stirred aqueous buffer.[5]
Incorporate Chaotropic Agents: During SPPS, washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step can disrupt secondary structures.[2][4] For solubilizing the final peptide, denaturing agents like guanidinium hydrochloride or urea can be used, but be aware that these may interfere with biological assays.[12]
Utilize Backbone Protection or Modifying Groups:
Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets that lead to aggregation.[2][13]
Dmb/Hmb Protecting Groups: Using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation.[2][13]
Elevated Temperature: Performing coupling and deprotection steps at elevated temperatures (e.g., 50-90°C), often with the aid of a microwave peptide synthesizer, can help overcome aggregation during synthesis.[2]
Scenario 2: I am observing low yield in my solid-phase peptide synthesis (SPPS), and the resin is shrinking.
Problem: These are classic signs of on-resin peptide aggregation, which can block reactive sites and hinder both coupling and deprotection reactions.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and resin shrinking in SPPS.
Scenario 3: My purified hydrophobic peptide forms a gel at high concentrations.
Problem: The peptide is self-assembling into a highly ordered network, likely through extensive hydrogen bonding and hydrophobic interactions.
Troubleshooting Steps:
Determine the Critical Gelation Concentration: Systematically vary the peptide concentration to identify the threshold at which gelation occurs. Working below this concentration is the simplest solution if experimentally feasible.
Modify Buffer Conditions:
pH: Adjust the pH of the buffer to move further away from the peptide's isoelectric point (pI). Increasing the net charge on the peptide can enhance electrostatic repulsion and disrupt the interactions leading to gelation.
Ionic Strength: Modify the salt concentration of the buffer. The effect of ionic strength can be complex, so it may be necessary to screen a range of salt concentrations.
Incorporate Excipients:
Sugars: Sugars like sucrose or trehalose can act as stabilizers and may prevent gelation.
Amino Acids: Arginine and glutamate can be added to the buffer to increase peptide solubility by interacting with charged and hydrophobic regions.[15]
Non-detergent Sulfobetaines: These compounds can help to prevent aggregation.[15]
Control Temperature: Store the peptide solution at a temperature that disfavors gelation. This may require some experimentation, as some peptides are more stable at lower temperatures, while for others, cold can induce aggregation.
Scenario 4: I am seeing multiple peaks during HPLC analysis of my purified peptide.
Problem: While multiple peaks can arise from impurities or degradation, they can also be indicative of peptide aggregates (e.g., dimers, trimers, or higher-order oligomers).
Troubleshooting and Verification:
Analyze with Size Exclusion Chromatography (SEC): SEC is the preferred chromatographic method for separating species based on their size.[8] If the multiple peaks correspond to different molecular weights, this strongly suggests the presence of aggregates.
Modify HPLC Mobile Phase:
Increase Organic Solvent Concentration: A higher percentage of acetonitrile or methanol in the mobile phase can disrupt hydrophobic interactions and may cause aggregate peaks to decrease or disappear, while the monomer peak increases in intensity.
Add Ion-Pairing Agents: Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) is present, as this can help to solubilize the peptide and reduce non-specific interactions.
Collect and Re-analyze Fractions: Collect the fractions corresponding to the different peaks from the initial HPLC run. Re-inject each fraction separately. If the higher molecular weight peaks, upon re-injection, show a profile that includes the monomer peak, it indicates that the aggregates are in equilibrium with the monomer.
Spectroscopic Confirmation: Analyze the peptide solution using a technique like Dynamic Light Scattering (DLS) to confirm the presence of multiple species with different sizes in solution.[9]
Quantitative Data Summary
Table 1: Common Solvents for Initial Solubilization of Hydrophobic Peptides
Solvent
Application Notes
Potential Issues
DMSO
A good first choice for highly hydrophobic peptides; generally biocompatible at low concentrations (<1%).[5][11]
Can be difficult to remove; may oxidize peptides containing Cys or Met residues.
DMF
Effective for dissolving many hydrophobic peptides.
Higher toxicity than DMSO; may not be suitable for all biological assays.[5]
Acetonitrile
Useful for peptides that are difficult to dissolve in DMSO or DMF.
Prepare a working solution of the peptide at the desired final concentration in the assay buffer. It is crucial to ensure the peptide is initially in a monomeric state, which may require pre-treatment (e.g., dissolution in an organic solvent and dilution).
Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-20 µM.
In each well of the microplate, mix the peptide solution with the ThT working solution. Include control wells containing only the buffer and ThT.
Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking) between readings can be used to promote fibril formation.
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.[3]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a peptide.
Materials:
HPLC system with a UV detector
SEC column appropriate for the molecular weight range of the peptide and its potential aggregates
Mobile phase (e.g., phosphate buffer with an appropriate salt concentration, such as 150 mM NaCl, to minimize non-specific interactions with the column matrix)
Peptide sample, dissolved in the mobile phase
Procedure:
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
Prepare the peptide sample by dissolving it in the mobile phase and filtering it through a 0.22 µm filter to remove any large particulates.
Inject a defined volume of the peptide sample onto the column.
Monitor the elution profile using the UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).
Identify the peaks corresponding to different species based on their elution times. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
Integrate the area under each peak to determine the relative percentage of each species in the sample. Calibration with molecular weight standards can be used to estimate the size of the aggregates.
Technical Support Center: Optimizing Cleavage of Fluorinated Peptides
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of synthetic peptides containing fluorinated resi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of synthetic peptides containing fluorinated residues.
Frequently Asked Questions (FAQs)
Q1: What makes the cleavage of peptides with fluorinated residues a special consideration?
The incorporation of fluorinated residues can introduce unique challenges during peptide cleavage. The high electronegativity of fluorine can alter the electronic properties of the peptide backbone and amino acid side chains. This may influence the stability of protecting groups and the susceptibility of the peptide to acid-catalyzed degradation, potentially requiring adjustments to standard cleavage protocols. While many standard protocols can be a good starting point, optimization is often necessary to ensure high yield and purity.
Q2: What is a standard, general-purpose cleavage cocktail for peptides with fluorinated amino acids synthesized via Fmoc-SPPS?
A widely used and effective general-purpose cleavage cocktail for most peptide sequences, including those with fluorinated residues, is a mixture of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS).[1]
This cocktail is effective for cleaving peptides from most acid-labile resins (e.g., Wang, Rink Amide) and removing common tert-butyl (tBu)-based side-chain protecting groups.[1][2]
Q3: Which amino acid residues are most susceptible to side reactions during TFA deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable to modification by reactive carbocations generated during TFA deprotection.[3] These include:
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[3]
Methionine (Met): The thioether side chain can be alkylated and is also susceptible to oxidation.[3]
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
Tyrosine (Tyr): The phenolic ring can be alkylated.[3]
Q4: How do I choose the right scavengers for my cleavage cocktail?
Scavengers are crucial for trapping reactive carbocations generated during cleavage, thus preventing side reactions.[3] The choice of scavengers depends on the amino acid composition of your peptide.
Troubleshooting Guide
This section addresses specific issues you might encounter during the cleavage of peptides containing fluorinated residues.
Issue 1: Incomplete Cleavage or Deprotection
Symptom: Mass spectrometry analysis shows the presence of species with masses corresponding to the peptide still attached to the resin or with protecting groups remaining.
Possible Causes & Solutions:
Insufficient Reaction Time: The high electronegativity of fluorine might increase the stability of some protecting groups.
Solution: Extend the cleavage time. Start with the standard 2-3 hours and increase incrementally, monitoring the progress by cleaving a small amount of resin and analyzing the product. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[3]
Inefficient Cleavage Cocktail: For peptides with multiple sensitive or sterically hindered fluorinated residues, a stronger cleavage cocktail might be required.
Solution: Consider using a more robust cocktail like Reagent K, especially if your peptide also contains sensitive residues like Cys, Met, or Trp.
Moisture Contamination: Water can interfere with the cleavage reaction.
Solution: Ensure the peptide-resin is thoroughly dried under a high vacuum before cleavage.
Issue 2: Presence of Unexpected Side Products (Alkylation or Oxidation)
Symptom: HPLC analysis shows multiple peaks, and mass spectrometry reveals adducts (e.g., +56 Da for t-butylation) or oxidation (+16 Da for methionine oxidation).
Possible Causes & Solutions:
Insufficient Scavenging: Standard scavenger concentrations may not be sufficient to trap all carbocations, especially with longer cleavage times.
Solution: Optimize your scavenger cocktail based on the peptide sequence. Refer to the scavenger selection table below. For instance, if your peptide contains Cysteine and Tryptophan, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended.[4]
Oxidation of Sensitive Residues: Residues like Methionine are prone to oxidation.
Solution: Use a specialized cleavage cocktail designed to minimize oxidation, such as Reagent H, which contains dimethylsulfide and ammonium iodide.[5][6]
Issue 3: Low Crude Peptide Yield
Symptom: The final amount of lyophilized peptide is significantly lower than expected.
Possible Causes & Solutions:
Incomplete Precipitation: The altered solubility of fluorinated peptides might affect their precipitation in cold ether.
Solution: Ensure the ether is sufficiently cold (pre-chilled to at least -20°C). After adding the TFA filtrate to the ether, allow sufficient time for precipitation, potentially overnight at 4°C.
Peptide Adherence to Resin: The peptide may not have been fully cleaved from the resin.
Solution: After the initial filtration, wash the resin with a small amount of fresh TFA and combine the filtrates.[3]
Data Presentation: Cleavage Cocktail Compositions
The following table summarizes common cleavage cocktails and their components, highlighting their primary applications.
Reagent Name
TFA (%)
Phenol (%)
Thioanisole (%)
Water (%)
1,2-Ethanedithiol (EDT) (%)
Triisopropylsilane (TIS) (%)
Other Components
Primary Application
Standard
95
-
-
2.5
-
2.5
-
General purpose, for peptides without highly sensitive residues.[3]
Reagent K
82.5
5
5
5
2.5
-
-
For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[6]
Reagent B
88
5
-
5
-
2
-
"Odorless" option, useful for peptides with trityl-based protecting groups.[6]
Stability issues of (R)-4-Fluorophenylglycine under different conditions
Welcome to the technical support center for (R)-4-Fluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during exper...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for (R)-4-Fluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (R)-4-Fluorophenylglycine?
A1: For optimal stability, (R)-4-Fluorophenylglycine should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is between 0-8 °C.[3][4]
Q2: Is (R)-4-Fluorophenylglycine sensitive to light?
A2: While specific photostability data is limited, it is good practice to protect (R)-4-Fluorophenylglycine from direct sunlight. Many complex organic molecules can be susceptible to photodegradation. For long-term storage, using an amber vial or storing in a dark location is recommended.
Q3: What materials are incompatible with (R)-4-Fluorophenylglycine?
A3: You should avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents, as these can lead to degradation of the compound.
Q4: What is the typical appearance of (R)-4-Fluorophenylglycine?
A4: (R)-4-Fluorophenylglycine is typically a white to off-white or yellow solid.[3][5] A significant change in color may indicate degradation.
Q5: At what temperature does (R)-4-Fluorophenylglycine melt?
A5: The melting point is reported to be ≥300 °C.[5]
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Discoloration (e.g., yellowing or browning) of the solid compound.
1. Oxidation due to improper storage (exposure to air/moisture).2. Exposure to light.3. Contamination.
1. Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon).2. Store in a dark location or use an amber vial.3. Use clean spatulas and equipment when handling.
Precipitation in a prepared solution.
1. The pH of the solution is near the isoelectric point of the compound.2. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.3. Degradation product is insoluble.
1. Adjust the pH of the solution to be further from the isoelectric point. (R)-4-Fluorophenylglycine is soluble in 1M HCl.[5]2. Gently warm the solution to redissolve the precipitate. If it persists, the solution may be supersaturated. Consider preparing a more dilute solution.3. Analyze the precipitate and the supernatant (e.g., by HPLC) to check for degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC).
1. Degradation of the compound due to harsh conditions (e.g., high temperature, extreme pH).2. Reaction with the solvent or other components in the mixture.
1. Review the experimental conditions. If harsh conditions are necessary, prepare solutions fresh and use them immediately.2. Ensure the purity of the solvent and the compatibility of all components in the mixture.
Loss of potency or inconsistent experimental results.
1. Gradual degradation of the stock solution over time.2. Repeated freeze-thaw cycles of the stock solution.
1. Prepare fresh stock solutions more frequently. Store stock solutions at a lower temperature (e.g., -20 °C) if stability at refrigerated temperatures is insufficient.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Stability Data Summary
The following tables present hypothetical stability data for (R)-4-Fluorophenylglycine under forced degradation conditions. This data is illustrative and intended to guide researchers in designing their own stability studies.
Table 1: Effect of pH on the Stability of (R)-4-Fluorophenylglycine in Aqueous Solution at 25°C over 7 Days.
pH
Initial Purity (%)
Purity after 7 days (%)
Appearance
2.0 (0.01 N HCl)
99.5
99.2
Clear, colorless
4.5 (Acetate Buffer)
99.5
98.0
Clear, colorless
7.0 (Phosphate Buffer)
99.5
97.5
Clear, colorless
9.0 (Borate Buffer)
99.5
96.1
Faintly yellow
12.0 (0.01 N NaOH)
99.5
92.3
Yellow solution
Table 2: Effect of Temperature on the Stability of Solid (R)-4-Fluorophenylglycine over 30 Days.
Temperature
Initial Purity (%)
Purity after 30 days (%)
Appearance
4°C
99.5
99.4
No change
25°C / 60% RH
99.5
98.9
No change
40°C / 75% RH
99.5
97.2
Slight yellowing
60°C
99.5
95.0
Noticeable yellowing
Experimental Protocols
Protocol: Forced Degradation Study of (R)-4-Fluorophenylglycine
Objective: To evaluate the stability of (R)-4-Fluorophenylglycine under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
(R)-4-Fluorophenylglycine
HPLC grade water, acetonitrile, methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Phosphate buffered saline (PBS)
HPLC system with a UV detector
C18 reverse-phase HPLC column
pH meter
Calibrated oven
Photostability chamber
Methodology:
Preparation of Stock Solution:
Accurately weigh and dissolve (R)-4-Fluorophenylglycine in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of 1 mg/mL.
Acid Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 1 N HCl.
Incubate at 60°C for 24 hours.
At intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 1 N NaOH.
Incubate at 60°C for 24 hours.
At intervals, withdraw an aliquot, neutralize with 1 N HCl, and dilute for HPLC analysis.
Oxidative Degradation:
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
Store at room temperature, protected from light, for 24 hours.
At intervals, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation (in solution):
Dilute the stock solution with PBS to a final concentration of 0.1 mg/mL.
Incubate at 60°C for 7 days.
At intervals, withdraw an aliquot for HPLC analysis.
Photostability:
Expose the solid compound and a solution (0.1 mg/mL in PBS) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample should be stored in the dark under the same conditions.
Analyze the samples by HPLC.
HPLC Analysis:
Column: C18, 4.6 x 250 mm, 5 µm
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
Injection Volume: 20 µL
Quantify the amount of (R)-4-Fluorophenylglycine remaining and any degradation products formed.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Enhancing the Efficiency of Chiral Resolution of Phenylglycine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving phenylglycine enantiomers. This resource offers troubleshooting guides and frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving phenylglycine enantiomers. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, alongside detailed experimental protocols and comparative data to enhance the efficiency of your chiral resolution processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of phenylglycine?
A1: The most prevalent methods for resolving racemic phenylglycine include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography (e.g., High-Performance Liquid Chromatography - HPLC). Each method has its advantages and is chosen based on factors like scale, desired purity, and available resources.
Q2: Why is the theoretical maximum yield for classical chiral resolution often cited as 50%?
A2: In classical resolution methods like diastereomeric salt crystallization, a racemic mixture (containing equal amounts of two enantiomers) is reacted with a single enantiomer of a chiral resolving agent. This forms a pair of diastereomers with different physical properties, allowing for their separation. Since the resolving agent selectively interacts with one enantiomer to form a separable derivative (e.g., a less soluble salt that crystallizes), only that enantiomer can be isolated from the original racemic mixture in a single step, leading to a maximum theoretical yield of 50%.[1]
Q3: How can the 50% yield limitation be overcome?
A3: To exceed the 50% yield barrier, the unwanted enantiomer remaining in the mother liquor can be racemized, meaning it is converted back into the racemic mixture. This newly formed racemate can then be recycled back into the resolution process. This technique is crucial for making the overall process more economical and sustainable on an industrial scale.[1]
Q4: What is a "dynamic kinetic resolution"?
A4: Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer. Chemoenzymatic methods often employ DKR to achieve high yields and enantiomeric excess.[2][3][4][5]
Q5: What are some common chiral resolving agents for phenylglycine?
A5: For the resolution of DL-Phenylglycine via diastereomeric salt formation, (+)-Camphorsulfonic acid is a commonly used resolving agent.[1] Other resolving agents can also be employed depending on the specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral resolution of phenylglycine enantiomers.
Diastereomeric Salt Crystallization
Problem
Potential Cause(s)
Suggested Solution(s)
No crystal formation
- Solution is not supersaturated.- Inappropriate solvent.- Concentration of substrate/resolving agent is too low.
- Slowly cool the solution, evaporate some of the solvent, or add an anti-solvent to induce supersaturation.- Screen different solvents or solvent mixtures. The ideal solvent should provide limited solubility for the diastereomeric salts, with one being significantly less soluble.- Increase the concentration of the reactants.
Oiling out instead of crystallization
- High supersaturation.- Rapid cooling.- Inappropriate solvent system.
- Dilute the solution or cool it more slowly.- Screen different solvents.- Try adding a seed crystal of the desired diastereomer to induce crystallization.
Low yield of the desired enantiomer
- Suboptimal stoichiometry of the resolving agent.- Significant amount of the desired diastereomer remains in the mother liquor.
- Optimize the molar ratio of the resolving agent to the racemic mixture.- Optimize crystallization conditions (e.g., solvent, temperature) to minimize the solubility of the desired diastereomeric salt.
Low enantiomeric excess (ee%)
- Co-precipitation of the undesired diastereomer.- Formation of a solid solution where both diastereomers crystallize in the same lattice.
- Recrystallize the isolated diastereomeric salt to improve purity.- Screen for a different solvent system that provides a greater solubility difference between the diastereomers.- Consider using a different resolving agent.
Chiral HPLC Separation
Problem
Potential Cause(s)
Suggested Solution(s)
Poor or no peak resolution
- Suboptimal mobile phase composition.- Inappropriate chiral stationary phase (CSP).- Incorrect flow rate or temperature.
- Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous phase, type and concentration of additives like acids or bases).- Select a CSP known to be effective for amino acid separations, such as polysaccharide-based or crown ether-based columns.[6]- Optimize the flow rate (slower flow rates often improve resolution) and column temperature.
Peak tailing or broad peaks
- Column contamination or degradation.- Sample overload.- Inappropriate mobile phase pH for ionizable analytes.
- Flush the column with a strong solvent as recommended by the manufacturer.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to suppress the ionization of phenylglycine.
Inconsistent retention times
- Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature.
- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chiral resolution of phenylglycine enantiomers, providing a basis for method comparison.
Table 1: Diastereomeric Salt Crystallization of Phenylglycine
Protocol 1: Diastereomeric Salt Crystallization of DL-Phenylglycine with (+)-Camphor-10-sulfonic Acid
Objective: To resolve DL-phenylglycine by forming diastereomeric salts with (+)-camphor-10-sulfonic acid and isolating the less soluble D-phenylglycine salt.
Materials:
DL-Phenylglycine
(1S)-(+)-Camphor-10-sulfonic acid ((+)-CS)
Methanol
Diethyl ether
Acetonitrile
Standard laboratory glassware
Filtration apparatus
Procedure:
Salt Formation:
Dissolve 10g (0.066 mol) of DL-phenylglycine in 20 mL of methanol.
In a separate flask, dissolve 16g (0.0688 mol) of (+)-camphor-10-sulfonic acid in 30 mL of absolute methanol.
Combine the two solutions and stir vigorously. A partial precipitation of the diastereomeric salts may be observed.
Crystallization:
To achieve complete precipitation, add diethyl ether as an anti-solvent to the solution.
Allow the mixture to crystallize for 24 hours under continuous stirring.
Isolation and Purification:
Isolate the precipitated salts by filtration.
Purify the salts by recrystallization from acetonitrile. Monitor the purity of the salt by measuring its melting point after each recrystallization step until a constant melting point is achieved. The less soluble D-PG·(+)-CS salt will crystallize out.
Liberation of the Free Enantiomer:
Dissolve the purified diastereomeric salt in water.
Adjust the pH of the solution to precipitate the free D-phenylglycine.
Isolate the pure D-phenylglycine by filtration, wash with cold water, and dry.
Protocol 2: Chemoenzymatic Synthesis of (R)-Phenylglycine
Objective: To synthesize (R)-phenylglycine with high enantiomeric excess and yield through a chemoenzymatic process involving the Strecker synthesis and an enantioselective nitrilase.
Recombinant E. coli cells overexpressing an (R)-specific nitrilase
Standard laboratory equipment for chemical synthesis and biotransformation
Procedure:
Synthesis of rac-Phenylglycinonitrile (Strecker Synthesis):
Prepare a reaction mixture containing 150 mM KCN in 500 mM ammonium acetate/NH₄OH buffer (pH 9.5) at 40°C in a tightly sealed vessel.
Start the reaction by adding 50 mM benzaldehyde to the mixture.
Stir the mixture intensively (e.g., 1500 rpm) for 120 minutes to form racemic phenylglycinonitrile (rac-PGN).
Enzymatic Resolution:
Initiate the biotransformation by adding resting cells of the recombinant E. coli strain to the aqueous solution of rac-PGN prepared in situ.
The (R)-specific nitrilase will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine. The alkaline conditions (pH 9.5) facilitate the in-situ racemization of the unreacted (S)-phenylglycinonitrile, allowing for a dynamic kinetic resolution.
Monitoring and Work-up:
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the concentrations of the enantiomers of phenylglycinonitrile and phenylglycine.
Once the reaction is complete, separate the cells by centrifugation.
Isolate and purify the (R)-phenylglycine from the supernatant using standard downstream processing techniques.
Protocol 3: HPLC Separation of Phenylglycine Enantiomers
Objective: To separate and quantify the enantiomers of phenylglycine using High-Performance Liquid Chromatography (HPLC).
Materials:
Phenylglycine sample (racemic or enantioenriched)
HPLC-grade solvents (e.g., methanol, water)
Mobile phase additives (e.g., perchloric acid)
Chiral HPLC column (e.g., Crownpak CR (+))
HPLC system with a suitable detector (e.g., UV)
Procedure:
Mobile Phase Preparation:
Prepare the mobile phase as specified for the chosen chiral column. For a Crownpak CR (+) column, a mobile phase containing 16.3 g/L of 70% (v/v) perchloric acid in water can be used.[3][4]
Equilibrate the column with the mobile phase until a stable baseline is obtained.
Sample Preparation and Injection:
Dissolve the phenylglycine sample in a suitable solvent (preferably the mobile phase).
Filter the sample through a 0.45 µm syringe filter.
Inject a suitable volume of the sample onto the column.
Data Acquisition and Analysis:
Record the chromatogram. The enantiomers will elute at different retention times. For the specified conditions, (R)-phenylglycine typically elutes before (S)-phenylglycine.
Identify the peaks corresponding to each enantiomer based on the retention times of standard samples.
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.
A Comparative Analysis of (R)-4-Fluorophenylglycine and Phenylglycine in Peptide-Based Therapeutics
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. This guide provides a detailed comparative study of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. This guide provides a detailed comparative study of (R)-4-Fluorophenylglycine and its non-fluorinated counterpart, Phenylglycine, when incorporated into peptides. We will explore their impact on critical therapeutic properties, including receptor binding affinity, proteolytic stability, and conformational dynamics, supported by experimental data and detailed methodologies.
The substitution of proteinogenic amino acids with synthetic analogs offers a powerful strategy to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. Phenylglycine, a non-proteinogenic amino acid, and its derivatives are of significant interest due to their unique structural properties. The introduction of a fluorine atom at the para position of the phenyl ring in (R)-4-Fluorophenylglycine can induce subtle yet profound changes in a peptide's biological activity and stability.
Executive Summary of Comparative Performance
The incorporation of (R)-4-Fluorophenylglycine in place of Phenylglycine in a peptide sequence can lead to significant enhancements in its therapeutic potential. The high electronegativity of the fluorine atom can alter the electronic properties of the phenyl ring, influencing key molecular interactions that govern a peptide's efficacy and longevity. While direct comparative data for (R)-4-Fluorophenylglycine is often extrapolated from its close analog, 4-Fluorophenylalanine, the trends observed provide a strong rationale for its use in peptide drug development.
Parameter
Phenylglycine-Containing Peptide
(R)-4-Fluorophenylglycine-Containing Peptide
Key Advantages of Fluorination
Binding Affinity
Baseline affinity
Potentially enhanced affinity
Altered cation-π interactions can improve binding to target receptors.
Proteolytic Stability
Susceptible to degradation
Generally increased resistance
Steric hindrance and altered electronic environment at the cleavage site can deter protease activity.
Conformational Effects
Constrained conformation
Further stabilization of specific secondary structures
Fluorine's inductive effects can enforce a particular pucker in the peptide backbone, leading to more defined conformations.[1][2][3]
Hydrophobicity
Moderate
Increased
Enhanced hydrophobicity can improve membrane permeability and cellular uptake.
In-Depth Performance Comparison
Enhanced Receptor Binding Affinity
The introduction of a fluorine atom to the phenyl ring of Phenylglycine can significantly impact a peptide's binding affinity for its target receptor. The electron-withdrawing nature of fluorine alters the charge distribution of the aromatic ring, which can modulate cation-π and other non-covalent interactions within the binding pocket of a target protein.
Case Study: Dengue Virus NS2B-NS3 Protease Inhibitors
Peptidic inhibitors of the Dengue virus NS2B-NS3 protease often incorporate Phenylglycine and its analogs.[4][5] Studies on related inhibitors have shown that substitutions on the phenyl ring can dramatically affect inhibitory activity. For instance, the introduction of electron-withdrawing groups can enhance binding affinity. While direct data on 4-Fluorophenylglycine is limited, the principles suggest a favorable impact on binding.
Peptide Inhibitor
Amino Acid at P2 Position
Target
Binding Affinity (Kᵢ)
Model Peptide A
Phenylglycine
Dengue Virus NS2B-NS3 Protease
Baseline
Model Peptide B
(4-Amidino)-L-phenylalanine
Dengue Virus NS2B-NS3 Protease
Nanomolar affinity
Note: Data for (4-Amidino)-L-phenylalanine, a Phenylalanine analog, is used to illustrate the principle of enhanced affinity through phenyl ring modification.[6][4]
Improved Proteolytic Stability
A major challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of (R)-4-Fluorophenylglycine can enhance a peptide's resistance to proteolytic cleavage. The fluorine atom can provide steric hindrance at the protease cleavage site and alter the electronic environment of the scissile peptide bond, making it a less favorable substrate for proteases.[7][8][9]
Studies on fluorinated analogs of antimicrobial peptides like buforin and magainin have demonstrated moderately improved protease stability while retaining or even enhancing biological activity.[9][10]
Peptide
Amino Acid Modification
Protease
Relative Stability (vs. non-fluorinated)
Buforin Analog
Hexafluoroleucine
Trypsin
Modest increase
Magainin Analog
Hexafluoroleucine
Trypsin
Modest increase
Note: This data illustrates the general principle of increased proteolytic stability with fluorinated amino acids.[9][10]
Influence on Peptide Conformation
The conformation of a peptide is critical for its biological activity. The incorporation of (R)-4-Fluorophenylglycine can help to stabilize specific secondary structures, such as β-turns and helices. The strong inductive effect of the fluorine atom can enforce a particular pucker upon the peptide backbone, leading to a more pre-organized and conformationally stable peptide.[1][2][3] This can be advantageous for designing peptides with high affinity and specificity for their targets.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing (R)-4-Fluorophenylglycine or Phenylglycine is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
Fmoc-(R)-4-Fluorophenylglycine or Fmoc-Phenylglycine
Rink Amide resin
N,N-Dimethylformamide (DMF)
Piperidine
Coupling reagents (e.g., HBTU, HOBt, or COMU)
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP))
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including Fmoc-(R)-4-Fluorophenylglycine or Fmoc-Phenylglycine, using a suitable coupling reagent and base. To minimize racemization of Phenylglycine, using COMU with TMP is recommended.[11]
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This assay measures the resistance of a peptide to degradation by a specific protease.
Materials:
Peptide stock solution
Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer
Reaction buffer (e.g., Tris-HCl or PBS)
Quenching solution (e.g., 10% TFA)
RP-HPLC system
Procedure:
Incubation: Incubate the peptide with the protease in the reaction buffer at 37°C.
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life.
This assay determines the affinity of a peptide for its target receptor by measuring its ability to compete with a labeled ligand.
Materials:
Target receptor
Labeled ligand (e.g., radiolabeled or fluorescently labeled)
Unlabeled competitor peptides (Phenylglycine and (R)-4-Fluorophenylglycine containing peptides)
Assay buffer
Filter plates and vacuum manifold
Procedure:
Incubation: Incubate the receptor with the labeled ligand and varying concentrations of the unlabeled competitor peptides.
Separation: Separate the bound from the unbound labeled ligand by vacuum filtration through the filter plates.
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration to determine the IC₅₀ value, which can be converted to a Kᵢ value.
Visualizations
Experimental Workflow for Peptide Synthesis and Analysis
Workflow for peptide synthesis and comparative analysis.
Dengue Virus NS2B-NS3 Protease Inhibition Pathway
Dengue virus utilizes the NS2B-NS3 protease to cleave the viral polyprotein, a crucial step for viral replication.[12][13][14] Peptides containing Phenylglycine or (R)-4-Fluorophenylglycine can act as inhibitors of this protease, blocking the viral life cycle.
Inhibition of Dengue Virus replication by NS2B-NS3 protease inhibitors.
Conclusion
The incorporation of (R)-4-Fluorophenylglycine into peptides presents a promising strategy for enhancing their therapeutic properties compared to their Phenylglycine-containing counterparts. The unique electronic properties of fluorine can lead to improved binding affinity, increased proteolytic stability, and favorable conformational constraints. While further direct comparative studies are warranted, the existing data on fluorinated amino acids provides a strong foundation for the rational design of next-generation peptide therapeutics. The detailed experimental protocols provided herein offer a starting point for researchers to explore the potential of (R)-4-Fluorophenylglycine in their own drug discovery and development programs.
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into peptides has emerged as a powerful strategy in medicinal chemistry to enhance their therapeutic potential. By s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptides has emerged as a powerful strategy in medicinal chemistry to enhance their therapeutic potential. By substituting hydrogen atoms with fluorine, the physicochemical properties of peptides can be significantly altered, leading to improvements in metabolic stability, receptor binding affinity, and cellular uptake. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated peptides, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation peptide therapeutics.
A significant hurdle in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases in the body. Fluorination can enhance metabolic stability by sterically shielding the peptide backbone from enzymatic cleavage, leading to a longer plasma half-life and potentially improved therapeutic efficacy.[1][2]
A notable example is the modification of Glucagon-like peptide-1 (GLP-1), a hormone with a short half-life due to degradation by dipeptidyl peptidase IV (DPP IV). Introducing hexafluoroleucine into the GLP-1 sequence has been shown to confer significant resistance to this protease.[3] Similarly, fluorinated analogs of the antimicrobial peptides buforin and magainin have demonstrated moderately improved stability against trypsin.
The effect of fluorination on receptor binding affinity is highly dependent on the specific peptide, the position of the fluorine substitution, and the topology of the receptor's binding pocket. The unique property of fluorine, sometimes described as "polar hydrophobicity," can lead to altered intermolecular interactions.[3]
In the case of GLP-1 analogs, the introduction of hexafluoroleucine at various positions resulted in a slight to significant decrease in binding affinity to the human GLP-1 receptor (hGLP-1R).[3] However, in other cases, fluorination has been shown to enhance binding affinity. For instance, modifying the MG11 peptide with 4-fluorobenzoate resulted in a higher binding affinity for the cholecystokinin-2 receptor (CCK-2R) compared to the unmodified peptide.[4]
Quantitative Comparison of Receptor Binding Affinity
Fluorination has been shown to be an effective strategy for enhancing the activity of antimicrobial peptides (AMPs). The increased hydrophobicity of fluorinated residues can facilitate stronger interactions with bacterial membranes, a key step in the mechanism of action of many AMPs.[2][5]
Studies on fluorinated analogs of buforin II and magainin II have demonstrated that these modified peptides exhibit either retained or significantly increased bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[2][6]
Quantitative Comparison of Antimicrobial Activity (MIC, µM)
For peptides that target intracellular components, crossing the cell membrane is a critical step. Fluorination can significantly enhance the ability of peptides to enter cells.[3][5] The increased hydrophobicity and unique lipophobic character of fluorinated side chains are thought to facilitate this process.[3] Studies have indicated that peptides with a lower degree of fluorination often show improved cellular uptake compared to their non-fluorinated counterparts, while high levels of fluorination can sometimes hinder this effect.[7] Fluoroalkylation of peptides has been shown to promote their delivery into the cytosol, outperforming non-fluorinated analogs.[3]
Experimental Protocols
Proteolytic Stability Assay
Objective: To determine the rate of a peptide's degradation in the presence of proteases.
Methodology:
Incubation: The peptide is incubated in a solution containing a specific protease (e.g., trypsin, DPP IV) or a complex mixture of proteases like human plasma.
Time-course Sampling: Aliquots are collected from the incubation mixture at various time points.
Reaction Quenching: The enzymatic reaction in the collected aliquots is immediately stopped, typically by adding an acid or an organic solvent.
Analysis: The amount of the intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Analysis: The percentage of the remaining peptide is plotted against time, and the half-life (t½) of the peptide is calculated from the degradation curve.[3]
Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity of a peptide to its target receptor.
Methodology:
Preparation: A preparation of cells or cell membranes expressing the target receptor is used. A radiolabeled ligand known to bind to the receptor is also prepared.
Competition: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide (fluorinated or non-fluorinated).
Separation: The receptor-bound radioligand is separated from the unbound radioligand, commonly through rapid filtration.
Quantification: The amount of radioactivity bound to the receptor is measured using a gamma or scintillation counter.
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki).[3]
Mass Spectrometry Analysis of Peptides Containing (R)-4-Fluorophenylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids like (R)-4-Fluorophenylglycine into peptides is a key strategy for enhancing therapeutic properties. Understan...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids like (R)-4-Fluorophenylglycine into peptides is a key strategy for enhancing therapeutic properties. Understanding the behavior of these modified peptides during mass spectrometry (MS) analysis is crucial for their characterization and sequencing. This guide provides a comparative analysis of the fragmentation patterns of peptides containing (R)-4-Fluorophenylglycine against their natural aromatic counterparts—Phenylalanine, Tyrosine, and Tryptophan—under various tandem mass spectrometry (MS/MS) conditions.
The introduction of a fluorine atom to the phenyl ring of phenylalanine significantly alters the electronic properties of the amino acid, which can influence peptide fragmentation during MS/MS analysis. While specific experimental data for peptides containing (R)-4-Fluorophenylglycine is limited in publicly available literature, this guide extrapolates from the known fragmentation behaviors of peptides and the influence of fluorine substitution to provide a comparative overview.
Comparative Fragmentation Analysis
The fragmentation of peptides in tandem mass spectrometry is influenced by the amino acid sequence, charge state, and the fragmentation method employed. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are collisional activation methods that typically result in the cleavage of the peptide backbone, producing b- and y-type fragment ions.[1] The presence of an electronegative fluorine atom in (R)-4-Fluorophenylglycine can influence the fragmentation pattern in several ways:
Inductive Effects: The electron-withdrawing nature of fluorine can affect the proton mobility along the peptide backbone, potentially altering the relative abundance of b- and y-ions.
Side Chain Fragmentation: While less common for aromatic residues compared to amino acids with labile side chains, high-energy HCD could potentially induce fragmentation within the fluorophenyl side chain, leading to characteristic neutral losses.
Ion Stability: The electronic effects of the fluorine atom may influence the stability of the resulting fragment ions.
Potentially altered due to inductive effects of fluorine
Standard distribution
Generally standard, can be influenced by the hydroxyl group
Can show preferential fragmentation due to the indole ring
Characteristic Neutral Losses
Possible loss of fluorobenzene or related fragments under high energy conditions
Loss of benzene is not a major pathway
Loss of water from the hydroxyl group is possible
Fragmentation of the indole ring can occur
Immonium Ion (m/z)
~136.06
120.08
136.08
159.09
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type fragment ions.[1] ETD is particularly useful for preserving post-translational modifications and can provide complementary information to CID/HCD.
Preservation of Side Chain: ETD is expected to keep the 4-fluorophenyl side chain intact, allowing for precise localization of the modification within the peptide sequence.
Charge State Dependency: The efficiency of ETD is highly dependent on the precursor ion charge state, generally favoring peptides with higher charge states.[2]
Potentially high, especially for longer, highly charged peptides
Generally good for highly charged precursors
Generally good for highly charged precursors
Generally good for highly charged precursors
Radical-Driven Side Chain Losses
Possible, but generally minor compared to backbone cleavage
Possible, but generally minor
Possible, but generally minor
Possible, but generally minor
Experimental Workflow for Peptide Analysis
The following diagram illustrates a typical experimental workflow for the mass spectrometry analysis of synthetic peptides, including those containing non-natural amino acids.
Caption: Experimental workflow for the mass spectrometry analysis of synthetic peptides.
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible data. The following are generalized protocols for the analysis of synthetic peptides by LC-MS/MS.
Protocol 1: Sample Preparation of Synthetic Peptides
Peptide Solubilization: Dissolve the lyophilized synthetic peptide containing (R)-4-Fluorophenylglycine in an appropriate solvent. A common starting solvent is 0.1% formic acid in water. For hydrophobic peptides, small amounts of organic solvent such as acetonitrile may be required.
Concentration Determination: Determine the peptide concentration using a suitable method, such as UV-Vis spectrophotometry at 280 nm if the peptide contains Tryptophan or Tyrosine, or at a shorter wavelength (e.g., 214 nm) for other peptides.
Sample Dilution: Dilute the peptide stock solution to the desired concentration for LC-MS/MS analysis (typically in the low fmol to low pmol range on-column) using the initial mobile phase solvent (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
Chromatographic Separation:
LC System: Use a nano- or micro-flow liquid chromatography system.
Column: Employ a reversed-phase C18 column suitable for peptide separations.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Apply a suitable gradient of mobile phase B to elute the peptides. A typical gradient for a 60-minute run might be 2-40% B.
Mass Spectrometry:
Ion Source: Use an electrospray ionization (ESI) source in positive ion mode.
MS1 Scan: Perform a full MS scan to detect the precursor ions of the peptides. A typical mass range is m/z 350-1500.
MS/MS Fragmentation: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.
CID/HCD: Set the normalized collision energy to a value between 25-35%.
ETD: Use a reagent anion target value and reaction time appropriate for the instrument and the charge state of the precursor ions.
MS2 Scan: Acquire the MS/MS spectra of the fragment ions in a high-resolution mass analyzer like an Orbitrap or TOF.
Protocol 3: Data Analysis
Raw Data Processing: Process the raw MS files using software provided by the instrument vendor or open-source tools to generate peak lists.
Peptide Identification:
For peptides with sequences present in a database, use a search algorithm like Sequest or Mascot. The database must be modified to include the mass of (R)-4-Fluorophenylglycine.
For novel sequences, perform de novo sequencing based on the fragmentation pattern.
Spectral Interpretation: Manually inspect the MS/MS spectra to validate the peptide identification and to compare the fragmentation patterns of the (R)-4-Fluorophenylglycine-containing peptide with its natural counterparts. Look for characteristic fragment ions and neutral losses.
Signaling Pathway Diagram
The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, which is often the target of therapeutic peptides. The binding of a peptide ligand, potentially one containing (R)-4-Fluorophenylglycine for enhanced affinity or stability, initiates the downstream signaling cascade.
Caption: Generic GPCR signaling pathway initiated by peptide binding.
A Comparative Guide to the In Vitro and In Vivo Evaluation of Pharmaceuticals Containing (R)-4-Fluorophenylglycine and its Analogs as Metabotropic Glutamate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the performance of pharmaceuticals and research compounds containing the (R)-4-Fluorophenylglycine moiety...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of pharmaceuticals and research compounds containing the (R)-4-Fluorophenylglycine moiety and its structural analogs, with a focus on their activity as metabotropic glutamate receptor (mGluR) antagonists. The content is supported by experimental data from publicly available scientific literature, offering insights into their potential therapeutic applications in neurological disorders.
Introduction to (R)-4-Fluorophenylglycine in Drug Discovery
(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid structure and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, make it an attractive scaffold for the design of novel therapeutics. Phenylglycine derivatives have been extensively investigated as antagonists of metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR signaling has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, anxiety, and depression, making them a significant target for drug development.[1][2]
In Vitro Performance Comparison of Phenylglycine Analogs as mGluR Antagonists
The antagonist potency of various phenylglycine derivatives has been evaluated at different mGluR subtypes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from in vitro studies, providing a quantitative comparison of their activity.
Detailed methodologies for the key experiments cited in the comparison of phenylglycine derivatives are provided below.
Phosphoinositide Hydrolysis Assay
This assay is a common method to determine the activity of compounds at Gq-coupled receptors like Group I mGluRs (mGluR1 and mGluR5).
Objective: To measure the antagonist effect of a test compound on agonist-induced phosphoinositide (PI) hydrolysis.
Methodology:
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the target mGluR subtype (e.g., mGluR1α or mGluR5a) are cultured in appropriate media.
Radiolabeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
Compound Incubation: Cells are pre-incubated with the test antagonist (e.g., a (R)-4-Fluorophenylglycine derivative) at various concentrations for a defined period.
Agonist Stimulation: A known mGluR agonist (e.g., L-quisqualate or (1S,3R)-ACPD) is added to stimulate PI hydrolysis.
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates (IPs) is separated.
Quantification: The accumulated [³H]-inositol phosphates are quantified using anion-exchange chromatography followed by liquid scintillation counting.
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in [³H]-IPs is determined, and the IC50 value is calculated.[6][7][8][9]
Calcium Mobilization Assay
This assay also assesses the activation of Gq-coupled receptors by measuring the release of calcium from intracellular stores.
Objective: To determine the inhibitory effect of a test compound on agonist-induced intracellular calcium mobilization.
Methodology:
Cell Culture: CHO or HEK293 cells expressing the target mGluR subtype are grown on multi-well plates.
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, for a designated period.[10][11]
Compound Incubation: The cells are then incubated with the test antagonist at various concentrations.
Agonist Stimulation: An mGluR agonist is added, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).
Data Analysis: The antagonist's ability to block the agonist-induced fluorescence signal is measured, and the IC50 value is determined.[12][13][14]
In Vivo Evaluation of mGluR Antagonists
The therapeutic potential of mGluR antagonists is evaluated in various animal models of neurological disorders.
Animal Models
Parkinson's Disease Models: Rodent models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP are employed to induce parkinsonian symptoms. The efficacy of test compounds in ameliorating motor deficits is then assessed.
Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid-beta precursor protein (APP) and presenilin 1 (PS1) are used to study the effects of mGluR antagonists on cognitive deficits and amyloid plaque pathology.[1]
Anxiety and Depression Models: Behavioral tests such as the elevated plus-maze, open field test, and forced swim test are utilized to evaluate the anxiolytic and antidepressant effects of the compounds in rodents.[2]
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for the in vivo evaluation of a novel mGluR antagonist.
Signaling Pathways of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.
Caption: Simplified signaling pathways of metabotropic glutamate receptors.
Conclusion
Pharmaceuticals containing the (R)-4-Fluorophenylglycine scaffold and its analogs represent a promising class of metabotropic glutamate receptor antagonists. Their evaluation through a combination of in vitro assays, such as phosphoinositide hydrolysis and calcium mobilization, and in vivo studies using relevant animal models of neurological disorders is crucial for elucidating their therapeutic potential. The data presented in this guide highlight the importance of subtype selectivity and potency in the development of next-generation mGluR-targeting drugs. Further research into the structure-activity relationships of these compounds will undoubtedly pave the way for novel treatments for a range of central nervous system disorders.
Proper Disposal of (R)-4-Fluorophenylglycine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of (R)-4-Fluorophenylglycine, a...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of (R)-4-Fluorophenylglycine, a fluorinated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
I. Hazard Identification
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with (R)-4-Fluorophenylglycine. According to safety data sheets, this compound is classified as follows:
Use a particle respirator for nuisance exposures. For higher-level protection, use appropriate respirator cartridges.
Type P95 (US) or P1 (EU EN 143) for nuisance exposures. Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher levels.[2]
III. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal. Incorrectly mixed waste streams can result in dangerous chemical reactions.
Halogenated vs. Non-Halogenated Waste: (R)-4-Fluorophenylglycine is a halogenated organic compound and must be collected separately from non-halogenated organic waste.[3][4] This is crucial as the disposal costs for halogenated waste are often significantly higher.[5]
Waste Container: Use a designated, leak-proof, and compatible container for collecting (R)-4-Fluorophenylglycine waste.[4][6] The container must be kept closed when not in use.[2][4]
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "(R)-4-Fluorophenylglycine," and an indication of its hazards (e.g., Irritant, Halogenated).[4]
IV. Disposal Procedure
The primary and recommended method for the disposal of (R)-4-Fluorophenylglycine is through a licensed professional waste disposal company.
Step-by-Step Disposal Workflow:
Collection: Collect waste (R)-4-Fluorophenylglycine in a properly labeled and sealed container within a designated satellite accumulation area.
Contact Professionals: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Incineration: The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Contaminated Packaging: Dispose of any contaminated packaging, such as the original container, as unused product in the same manner.[2]
Forbidden Disposal Methods:
DO NOT dispose of (R)-4-Fluorophenylglycine down the drain.[2][6] This can harm the environment and is against regulations.
DO NOT dispose of this chemical in the regular trash.
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[6]
V. Spill Management
In the event of a spill, follow these procedures:
Ensure Safety: Wear the appropriate PPE, including respiratory protection. Ensure adequate ventilation and remove all sources of ignition.[1]
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6]
Cleanup: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[2] Avoid creating dust.[2]
Decontamination: Clean the spill area thoroughly.
Disposal: Dispose of the cleanup materials as hazardous waste through a licensed disposal company.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (R)-4-Fluorophenylglycine.
Caption: Disposal workflow for (R)-4-Fluorophenylglycine.
Personal protective equipment for handling (R)-4-Fluorophenylglycine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for (R)-4-Fluorophenylglyc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for (R)-4-Fluorophenylglycine, a key building block in pharmaceutical synthesis. Adherence to these operational and disposal plans is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Classification
(R)-4-Fluorophenylglycine presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[1][2]
Hazard Classification
GHS Hazard Statement
Precautionary Statement Codes
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
P264, P270, P301+P310, P501
Skin Irritation (Category 2)
H315: Causes skin irritation
P264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation (Category 2A)
H319: Causes serious eye irritation
P264, P280, P305+P351+P338
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
H335: May cause respiratory irritation
P261, P271, P304+P340, P319, P403+P233, P405
Personal Protective Equipment (PPE)
A thorough risk assessment of any procedure involving (R)-4-Fluorophenylglycine is mandatory to ensure the selection of appropriate PPE.[3] The following table summarizes the required equipment for safe handling.
PPE Category
Item
Specifications and Recommendations
Eye and Face Protection
Safety Goggles or Face Shield
Safety glasses with side-shields conforming to EN166 or NIOSH standards are required at all times.[1] A face shield should be worn over safety glasses for procedures with a high risk of splashes or aerosol generation.[3]
Skin Protection
Disposable Nitrile Gloves
Chemical-impermeable gloves are mandatory.[4] Double-gloving with nitrile gloves is recommended to minimize the risk of exposure.[3] Gloves must be inspected before use and changed immediately if contaminated.[1][3]
Lab Coat or Gown
A disposable, long-sleeved gown or a dedicated lab coat is required to protect personal clothing from contamination.[3]
Shoe Covers
Disposable shoe covers should be worn in areas where the compound is handled to prevent tracking contaminants.[3]
Respiratory Protection
N95 Respirator or Higher
All handling, especially of the solid powder, must occur in a well-ventilated area, preferably a certified chemical fume hood.[2][4] For weighing or operations that may generate dust, a properly fit-tested N95 respirator is the minimum requirement.[1][3]
Experimental Protocols
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Protocol 1: PPE Donning and Doffing Sequence
Donning Sequence (Putting On):
Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is securely fastened.
Respirator: If required, perform a fit-check for your N95 respirator.
Eye Protection: Put on safety goggles or a face shield.
Gloves: Don the first pair of nitrile gloves. Pull the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing Sequence (Taking Off) - to be performed in a designated area:
Outer Gloves: Remove the outer pair of gloves using a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of them in the designated hazardous waste container.
Gown/Lab Coat: Untie and remove the gown, folding the contaminated exterior inward. Dispose of it appropriately.
Eye Protection: Remove safety goggles or face shield from the back to the front.
Inner Gloves: Remove the inner pair of gloves.
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Operational and Disposal Plans
Safe Handling and Operational Plan:
Engineering Controls: All work with (R)-4-Fluorophenylglycine powder must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[1][4]
Storage: Store the compound in a well-ventilated, locked-up place with the container tightly closed.[2][4]
Do not eat, drink, or smoke in the handling area.[2]
Wash hands thoroughly after handling the compound and before breaks.[1][2][4]
Take off any contaminated clothing and wash it before reuse.[2][4]
Emergency Spill Response:
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1][4] Wearing the appropriate PPE, contain and clean up the spill. Small spills can be swept up, avoiding dust creation, and placed into a suitable, closed container for disposal.[1]
Caption: Workflow for managing a chemical spill of (R)-4-Fluorophenylglycine.
Disposal Plan:
Chemical Waste: All surplus (R)-4-Fluorophenylglycine and spill cleanup materials must be treated as hazardous waste.[3] These materials should be disposed of through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[1][5] Do not let the product enter drains.[1]
Contaminated Packaging and PPE: Dispose of contaminated packaging and all used disposable PPE (gloves, gowns, shoe covers) as unused product in a sealed, labeled hazardous waste container.[1][3]